molecular formula C17H16BrFN6O4 B1663549 MK-8245 CAS No. 1030612-90-8

MK-8245

Cat. No.: B1663549
CAS No.: 1030612-90-8
M. Wt: 467.2 g/mol
InChI Key: UJEAABFSXKCSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8245 has been used in trials studying the treatment of Type 2 Diabetes Mellitus.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAABFSXKCSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145625
Record name MK-8245
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030612-90-8
Record name MK-8245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8245
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Therapeutic Potential of MK-8245 in Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. By selectively inhibiting SCD1 in the liver, this compound aims to address the metabolic dysregulation characteristic of type 2 diabetes, including hyperglycemia and dyslipidemia, while minimizing the adverse effects associated with systemic SCD1 inhibition. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for the scientific community engaged in diabetes and metabolic disease research. While clinical trials have been initiated, the results remain unpublished, marking a critical gap in the full evaluation of its therapeutic potential in humans.

Introduction

Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in hepatic lipogenesis, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Elevated SCD1 activity is implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity. The inhibition of SCD1 presents a promising therapeutic strategy to improve insulin sensitivity and glucose metabolism.

This compound was developed as a liver-targeted SCD1 inhibitor to harness the therapeutic benefits of SCD1 inhibition while avoiding the dermatological and ocular side effects observed with systemic inhibitors.[1][2] This liver-specificity is achieved through the molecule's design, which facilitates its uptake by organic anion transporting polypeptides (OATPs) predominantly expressed in hepatocytes.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of SCD1 in the liver. SCD1 is an integral membrane protein of the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.

The inhibition of SCD1 by this compound leads to a decrease in the synthesis of MUFAs and an increase in the ratio of SFAs to MUFAs within hepatocytes. This alteration in the lipid profile is believed to mediate the downstream effects on glucose and lipid metabolism. The proposed signaling pathway involves the modulation of key regulators of insulin signaling and glucose homeostasis. Inhibition of SCD1 has been shown to lead to increased phosphorylation of Akt, a central node in the insulin signaling cascade, and a reduction in the expression of key gluconeogenic enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[3]

SCD1_Signaling_Pathway cluster_0 Hepatocyte cluster_1 Insulin Signaling cluster_2 Gluconeogenesis MK8245 This compound SCD1 SCD1 MK8245->SCD1 Inhibition MUFAs Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFAs Conversion Akt_P p-Akt (Active) SCD1->Akt_P Modulates SFAs Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SFAs->SCD1 G6Pase G6Pase Akt_P->G6Pase Inhibits PEPCK PEPCK Akt_P->PEPCK Inhibits Akt Akt Akt->Akt_P Increased Phosphorylation Glucose_Output Hepatic Glucose Output G6Pase->Glucose_Output PEPCK->Glucose_Output

Proposed signaling pathway of this compound in hepatocytes.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
TargetSpeciesIC50 (nM)
SCD1Human1[3][4][5]
SCD1Mouse3[3][4][5]
SCD1Rat3[3][4][5]
Δ5-desaturase->100,000[6]
Δ6-desaturase->100,000[6]
Table 2: In Vitro and In Vivo Efficacy of this compound
Assay/ModelSpeciesParameterResult
Rat Hepatocyte AssayRatSCD Inhibition IC5068 nM[5]
HepG2 Cell Assay (OATP-deficient)HumanSCD Inhibition IC50~1 µM[3]
Diet-Induced Obese (DIO) MiceMouseGlucose Clearance (Oral Glucose Tolerance Test) ED507 mg/kg[5]
Chronic DIO Mouse StudyMouseBody Weight GainPrevention at 20 mg/kg bid[5]
Chronic DIO Mouse StudyMouseLiver Triglyceride ReductionMaximally efficacious at 20 mg/kg bid[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the information from Oballa et al., J. Med. Chem. 2011, 54(14), 5082-96 and its supporting information.[1][2]

SCD1 Enzyme Inhibition Assay
  • Source: Microsomes from human, mouse, or rat liver tissue or from cells overexpressing the respective SCD1 enzyme.

  • Substrate: [14C]-Stearoyl-CoA.

  • Procedure:

    • Microsomes are pre-incubated with varying concentrations of this compound in a buffer containing NADH.

    • The reaction is initiated by the addition of [14C]-Stearoyl-CoA.

    • The reaction is allowed to proceed for a specified time at 37°C and then quenched.

    • Fatty acids are extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of radiolabeled oleate formed is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Hepatocyte SCD Inhibition Assay
  • Cell Type: Freshly isolated primary hepatocytes from rats.

  • Procedure:

    • Hepatocytes are plated in collagen-coated plates and allowed to attach.

    • Cells are incubated with varying concentrations of this compound.

    • A tracer amount of [14C]-acetate is added to the medium.

    • After an incubation period, cellular lipids are extracted.

    • Saponification is performed, followed by acidification and extraction of fatty acids.

    • The ratio of [14C]-monounsaturated fatty acids to [14C]-saturated fatty acids is determined by a method involving iodine-catalyzed cleavage of the double bond and subsequent separation of the resulting fragments.

    • IC50 values are determined from the dose-response curve.

In Vivo Mouse Model of Diet-Induced Obesity (DIO)
  • Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.

  • Oral Glucose Tolerance Test (OGTT):

    • Mice are fasted overnight.

    • This compound or vehicle is administered orally at various doses.

    • After a specified pre-treatment time (e.g., 1-2 hours), a bolus of glucose (e.g., 2 g/kg) is administered orally.

    • Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

    • The area under the curve (AUC) for glucose is calculated, and the effective dose 50 (ED50) for glucose lowering is determined.

  • Chronic Efficacy Study:

    • DIO mice are treated with this compound or vehicle twice daily (bid) for several weeks.

    • Body weight and food intake are monitored regularly.

    • At the end of the study, tissues (e.g., liver) are collected for analysis of triglyceride content and gene expression.

Experimental_Workflow_OGTT start Start: DIO Mice fasting Overnight Fasting start->fasting dosing Oral Dosing: This compound or Vehicle fasting->dosing glucose_challenge Oral Glucose Challenge (2 g/kg) dosing->glucose_challenge blood_sampling Serial Blood Sampling (0, 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis: AUC Calculation & ED50 Determination glucose_measurement->data_analysis

Workflow for the Oral Glucose Tolerance Test (OGTT).

Clinical Development and Future Perspectives

A Phase I/II clinical trial (NCT00972322) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with type 2 diabetes. The primary endpoint of this study was the change in 24-hour weighted mean glucose. Although the study has been completed, the results have not been publicly disclosed. The absence of clinical data represents a significant hurdle in assessing the true therapeutic potential of this compound in the management of type 2 diabetes.

Future research should focus on the publication and interpretation of the completed clinical trial data. Should the results be positive, further larger-scale clinical trials would be warranted to establish the efficacy and long-term safety of this compound as a novel antidiabetic agent. The liver-targeted approach of this compound remains a promising strategy for mitigating the side effects of SCD1 inhibition, and the learnings from its development program will be invaluable for future drug discovery efforts in the field of metabolic diseases.

Conclusion

This compound is a potent, liver-targeted SCD1 inhibitor with a compelling preclinical profile for the treatment of type 2 diabetes. Its mechanism of action, centered on the modulation of hepatic lipid metabolism and insulin signaling, offers a rational approach to addressing the core pathophysiology of the disease. The provided preclinical data and experimental protocols underscore the scientific rigor behind its development. However, the lack of publicly available clinical trial results necessitates a cautious outlook on its ultimate therapeutic utility. The scientific community awaits the disclosure of these findings to fully ascertain the role of this compound in the therapeutic landscape of type 2 diabetes.

References

Navigating the Landscape of Hepatitis C Virus Replication Research: A Technical Guide to MK-8245 and Uprifosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The battle against the hepatitis C virus (HCV) has been marked by a significant evolution in therapeutic strategies, moving from broadly acting interferons to highly specific direct-acting antivirals (DAAs). This guide delves into two distinct but relevant compounds in the context of HCV replication research: MK-8245 and uprifosbuvir (MK-3682). A critical clarification is that while the initial query linked this compound to direct HCV replication inhibition, this compound is, in fact, a stearoyl-CoA desaturase (SCD) inhibitor. Its relevance to HCV lies in the virus's dependence on host lipid metabolism for the formation of its replication machinery. In contrast, uprifosbuvir is a direct-acting antiviral, a nucleotide analogue that targets the HCV NS5B RNA polymerase. This guide will provide a comprehensive overview of the role of SCD inhibition in HCV replication, with a focus on the mechanistic insights gained from studying compounds like this compound, and a detailed summary of the direct-acting antiviral uprifosbuvir.

The Role of Host Stearoyl-CoA Desaturase-1 (SCD-1) in HCV Replication

Hepatitis C virus, like many viruses, masterfully co-opts host cellular machinery to facilitate its replication. A key aspect of this is the remodeling of intracellular membranes to create a specialized environment known as the membranous web, which serves as the site for viral RNA replication. The formation and integrity of this structure are critically dependent on the host's lipid metabolism, and specifically on the enzyme Stearoyl-CoA Desaturase-1 (SCD-1).

SCD-1 is a crucial enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids.[1] These MUFAs are essential components of cellular membranes, influencing their fluidity and structure. Research has demonstrated that HCV infection upregulates SCD-1 expression and activity, highlighting the enzyme's importance for the virus.[2]

Mechanism of Action of SCD-1 Inhibition on HCV Replication

Inhibition of SCD-1 disrupts the HCV life cycle by interfering with the formation of the viral replication complex.[3] By depleting the pool of MUFAs, SCD-1 inhibitors prevent the proper formation of the membranous web.[3][4] This disruption of the replication complex exposes the viral RNA to cellular nucleases, leading to its degradation and a subsequent reduction in viral replication.[3] Studies have shown that the antiviral effect of SCD-1 inhibitors can be rescued by the exogenous addition of oleate, the product of SCD-1, confirming the on-target effect.[2]

The HCV nonstructural protein NS4B is known to be a key player in inducing the membrane alterations that lead to the formation of the replication complex. Evidence suggests that SCD-1 is required for NS4B-mediated intracellular membrane rearrangement. Furthermore, SCD-1 has been shown to be associated with HCV nonstructural proteins, including NS5A and NS4B, within detergent-resistant membranes, which are thought to be the sites of HCV replication.[2]

Quantitative Data on SCD-1 Inhibitors in HCV Replication

Several studies have quantified the inhibitory effect of various SCD-1 inhibitors on HCV replication. The half-maximal effective concentration (EC50) is a common metric used to assess the potency of these inhibitors.

InhibitorHCV Genotype/RepliconAssay TypeEC50 (nM)Reference
Inhibitor AGenotype 1b (SGR)qRT-PCR62[5]
Various SCD-1 InhibitorsGenotype 1b (SGR-Luc)Luciferase AssayVaries[6]
Various SCD-1 InhibitorsGenotype 1a (SGR-Luc)Luciferase AssayVaries[6]

SGR: Subgenomic Replicon

Experimental Protocols for Studying SCD-1 Inhibition

1.3.1. Cell Lines and HCV Replicons

  • Huh-7 and Huh-7.5 Cells: Human hepatoma cell lines that are highly permissive for HCV replication.[7]

  • HCV Subgenomic Replicons: These are engineered HCV genomes that can replicate autonomously within cells but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase, to facilitate the quantification of replication.[7][8] Genotype 1b and 2a replicons are commonly used.[9]

1.3.2. HCV Replicon Inhibition Assay (Luciferase-Based)

This high-throughput assay is used to screen for compounds that inhibit HCV replication.[9]

  • Cell Plating: Seed Huh-7 cells harboring a luciferase-based HCV replicon (e.g., GT1b or GT2a) in 384-well plates at a density of 2000 cells/well in a medium without G418.[9]

  • Compound Addition: Serially dilute test compounds in DMSO and add them to the wells to achieve a final concentration range (e.g., 2.3 nM to 44 µM) with a final DMSO concentration of 0.44%.[9] Include DMSO-only wells as negative controls and a combination of known HCV inhibitors as a positive control.[9]

  • Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[9]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.[10][11]

  • Cytotoxicity Assay: A parallel assay, such as one using calcein AM, is performed to determine the cytotoxic concentration (CC50) of the compounds.[9]

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a four-parameter nonlinear regression curve.[9]

1.3.3. Quantitative Real-Time RT-PCR (qRT-PCR) for HCV RNA Quantification

This method is used to directly measure the amount of viral RNA in infected cells.[1][3][12]

  • RNA Extraction: Isolate total RNA from HCV-infected or replicon-containing cells using a commercial kit (e.g., ISOGEN, RNeasy).[3]

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and HCV-specific primers.[3] The primers often target the highly conserved 5'-noncoding region of the HCV genome.[3]

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, HCV-specific primers, and a fluorescent probe (e.g., TaqMan). The amplification of the target sequence is monitored in real-time.[1][12]

  • Quantification: Determine the amount of HCV RNA by comparing the amplification signal to a standard curve generated from known quantities of HCV RNA.[13]

Signaling Pathway Diagram

HCV_SCD1_Pathway cluster_host Host Cell Cytoplasm cluster_virus HCV Replication cluster_inhibition Inhibition SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1 SCD-1 SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) SCD1->MUFA Catalyzes ReplicationComplex Membranous Web (Replication Complex) SCD1->ReplicationComplex Essential for formation Membrane Endoplasmic Reticulum Membrane MUFA->Membrane Incorporation Membrane->ReplicationComplex Forms HCV_RNA HCV RNA HCV_RNA->ReplicationComplex Replicates within NS4B NS4B NS4B->Membrane Induces Remodeling NS5A NS5A NS5A->ReplicationComplex Component MK8245 This compound (SCD-1 Inhibitor) MK8245->SCD1 Inhibits Uprifosbuvir_Clinical_Trial_Workflow PatientScreening Patient Screening (HCV RNA ≥10,000 IU/mL, Genotyping) Enrollment Enrollment PatientScreening->Enrollment Baseline Baseline Assessment (HCV RNA, Liver Function Tests) Enrollment->Baseline Treatment Treatment Administration (e.g., Uprifosbuvir 450mg daily + Ruzasvir 180mg daily for 12 weeks) Baseline->Treatment OnTreatmentMonitoring On-Treatment Monitoring (Adherence, Safety Labs) Treatment->OnTreatmentMonitoring EndOfTreatment End of Treatment OnTreatmentMonitoring->EndOfTreatment PostTreatmentFollowUp Post-Treatment Follow-up (HCV RNA testing at 12 weeks post-treatment) EndOfTreatment->PostTreatmentFollowUp SVR12 SVR12 Assessment (Cure) PostTreatmentFollowUp->SVR12

References

Preclinical Profile of MK-8245: A Liver-Targeted SCD Inhibitor for Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical studies on MK-8245, a potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, for the management of dyslipidemia. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a significant risk factor for cardiovascular disease. Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] Inhibition of SCD has been identified as a promising therapeutic strategy for treating dyslipidemia and other metabolic disorders.[2] However, systemic SCD inhibition has been associated with adverse effects in preclinical models, particularly in the skin and eyes.[3][4]

This compound was developed as a liver-targeted SCD inhibitor to maximize therapeutic efficacy in the primary organ responsible for lipid homeostasis while minimizing exposure in tissues associated with adverse events.[3][4] This was achieved by designing the molecule to be a substrate for liver-specific organic anion transporting polypeptides (OATPs), facilitating its active transport into hepatocytes.[3][5] Preclinical studies have demonstrated the antidiabetic and antidyslipidemic efficacy of this compound.[3][6]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the SCD1 enzyme, which is highly expressed in the liver. SCD1 is responsible for converting saturated fatty acids, such as stearic acid and palmitic acid, into monounsaturated fatty acids, primarily oleic acid and palmitoleic acid, respectively.[6][7] This inhibition leads to a decrease in the synthesis of triglycerides and other complex lipids, thereby improving the lipid profile. The liver-targeted nature of this compound ensures that this action is predominantly localized to the liver, reducing the potential for mechanism-based side effects in other tissues.

cluster_liver Hepatocyte Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 Substrate Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Product Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acids->Triglyceride Synthesis VLDL Secretion VLDL Secretion Triglyceride Synthesis->VLDL Secretion Plasma Lipids Plasma Lipids VLDL Secretion->Plasma Lipids Contributes to This compound This compound This compound->SCD1 Inhibits OATP OATP OATP->this compound Uptake Systemic Circulation->OATP This compound Delivery cluster_workflow Experimental Workflow Animal Model Dyslipidemia Animal Model (e.g., High-Fat Diet Fed Mice) Treatment Daily Oral Dosing with this compound or Vehicle Animal Model->Treatment Sample Collection Blood and Liver Sample Collection Treatment->Sample Collection Lipid Analysis Plasma and Hepatic Lipid Quantification Sample Collection->Lipid Analysis Histology Liver Histopathology (H&E and Oil Red O) Sample Collection->Histology Data Analysis Statistical Analysis of Lipid Data Lipid Analysis->Data Analysis Histology->Data Analysis

References

The Role of Peripherally Acting Metabolic Modulators in High-Fat Diet-Induced Obesity: A Technical Overview of MK-8245 and AM-6545

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global prevalence of obesity, largely driven by the consumption of high-fat, energy-dense diets, has created an urgent need for effective therapeutic interventions. High-fat diet-induced obesity is a complex metabolic disorder characterized by excessive adiposity, insulin resistance, dyslipidemia, and hepatic steatosis. Pharmacological strategies are increasingly focused on targeting key peripheral pathways that regulate energy metabolism. This technical guide provides an in-depth analysis of two such investigational compounds, MK-8245 and AM-6545, which act on distinct but crucial metabolic pathways. While initial interest lay with this compound, a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, the available preclinical data on its direct effects in high-fat diet-induced obesity models are limited. In contrast, extensive research on AM-6545, a peripherally restricted cannabinoid receptor 1 (CB1R) antagonist, offers a more comprehensive case study. Therefore, this guide will first discuss the therapeutic rationale and mechanism of this compound and then provide a detailed examination of the experimental data and protocols related to AM-6545's impact on high-fat diet-induced obesity.

This compound: A Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipogenesis, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs).[1] These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[2] Increased SCD1 expression is associated with obesity and its metabolic complications.[3][4] Inhibition of SCD1 is therefore a promising therapeutic strategy for metabolic diseases.[5]

This compound was developed as a potent, liver-targeted SCD inhibitor to mitigate the adverse effects associated with systemic SCD inhibition, such as skin and eye issues.[6][7] By specifically targeting the liver, this compound aims to reduce hepatic de novo lipogenesis and improve metabolic parameters.[5][7] While Phase I clinical trials for type 2 diabetes showed no severe adverse events, detailed preclinical studies on its effects in high-fat diet-induced obesity models are not extensively published in the public domain.[8] However, preclinical studies with other SCD1 inhibitors and in SCD1-deficient mice have demonstrated resistance to diet-induced obesity, increased insulin sensitivity, and reduced hepatic steatosis.[3]

Signaling Pathway of SCD1 in Hepatic Lipogenesis

cluster_0 High-Carbohydrate/Insulin Signaling cluster_1 Hepatic Lipogenesis Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Glucose Glucose ChREBP ChREBP Glucose->ChREBP LXR LXR SREBP1c->LXR SCD1 SCD1 Gene Expression SREBP1c->SCD1 ChREBP->SCD1 LXR->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) SCD1->MUFA Catalyzes SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Substrate Lipid_Accumulation Triglycerides, Cholesterol Esters MUFA->Lipid_Accumulation MK8245 This compound MK8245->SCD1 Inhibits

Caption: Signaling pathway of SCD1 in hepatic de novo lipogenesis and the inhibitory action of this compound.

AM-6545: A Peripherally Restricted Cannabinoid Receptor 1 (CB1R) Antagonist

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy balance, and lipogenesis.[9] Overactivity of this system is linked to obesity.[9] While first-generation CB1R antagonists like rimonabant were effective in reducing body weight, they were withdrawn due to severe psychiatric side effects caused by their penetration into the central nervous system.[10] This led to the development of peripherally restricted CB1R antagonists, such as AM-6545, which do not cross the blood-brain barrier and are thus expected to have a better safety profile.[11]

Experimental Protocols

Animal Model and Diet-Induced Obesity (DIO)

  • Animals: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[10][12]

  • Diet: Mice are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 12-14 weeks to induce an obese phenotype.[10][12] Age- and sex-matched control mice are fed a standard chow diet.[10]

  • Obesity Confirmation: The development of obesity is confirmed by significant increases in body weight, adiposity, and often, the emergence of metabolic dysregulation such as glucose intolerance and insulin resistance.[10][11]

Drug Administration

  • Compound: AM-6545 is administered, often in comparison to a vehicle control and a brain-penetrant CB1R antagonist like rimonabant.[10]

  • Dosage and Route: A common dosage is 10 mg/kg/day administered via intraperitoneal (i.p.) injection.[10]

  • Duration: Treatment duration in studies typically ranges from short-term to 28 days.[10][11]

Metabolic Parameter Measurements

  • Body Weight and Composition: Body weight is monitored regularly. Body composition, including fat mass, is measured, often using techniques like dual-energy X-ray absorptiometry (DXA).[12]

  • Food Intake: Daily food consumption is measured to assess effects on appetite.[13]

  • Glucose Homeostasis:

    • Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the blood.[11]

    • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.[11]

    • Fasting blood glucose and insulin levels are also measured.[10]

  • Hepatic and Plasma Lipids:

    • Hepatic triglyceride content is measured to assess liver steatosis.[10]

    • Plasma levels of triglycerides, total cholesterol, LDL, and HDL are determined.[11]

  • Liver Function: Plasma alanine aminotransferase (ALT) levels are measured as an indicator of liver damage.[10]

  • Gene Expression Analysis: Adipose and liver tissues may be analyzed for the expression of genes involved in lipogenesis and lipolysis.[10]

Data Presentation

Table 1: Effects of AM-6545 on Body Weight, Adiposity, and Food Intake in DIO Mice

ParameterVehicleRimonabant (10 mg/kg/d)AM-6545 (10 mg/kg/d)
Body Weight Change IncreaseSignificant ReductionSignificant Reduction
Adiposity IncreasedSignificantly ReducedSignificantly Reduced
Total Caloric Intake HighReducedReduced
Data summarized from studies on diet-induced obese mice.[10][11]

Table 2: Effects of AM-6545 on Hepatic and Plasma Parameters in DIO Mice

ParameterVehicleRimonabant (10 mg/kg/d)AM-6545 (10 mg/kg/d)
Hepatic Triglyceride Content ElevatedReversedReversed
Plasma ALT Levels IncreasedReversedReversed
Plasma Triglycerides Normal/ElevatedNormalizedNormalized
LDL Cholesterol Normal/ElevatedReduced (long-term)Reduced (long-term)
HDL Cholesterol Normal/ReducedNo significant changeIncreased (long-term)
Plasma Adiponectin Suppressed-Reversed
Data summarized from studies on diet-induced obese mice.[10][11]

Table 3: Effects of AM-6545 on Glucose Homeostasis in DIO Mice

ParameterVehicleRimonabant (10 mg/kg/d)AM-6545 (10 mg/kg/d)
Glucose Tolerance ImpairedNormalizedNormalized
Insulin Sensitivity ImpairedImprovedImproved
Blood Glucose Levels ElevatedNormalizedNormalized
Insulin Levels ElevatedNormalizedNormalized
Data summarized from studies on diet-induced obese mice.[10]
Mandatory Visualizations

Experimental Workflow for AM-6545 Studies in DIO Mice

cluster_0 Induction of Obesity cluster_1 Treatment Phase (28 days) cluster_2 Outcome Assessment Start Male C57BL/6J Mice HFD High-Fat Diet (14 weeks) Start->HFD Control_Mice Control Mice (Standard Chow) Start->Control_Mice Obese_Mice Diet-Induced Obese (DIO) Mice HFD->Obese_Mice Treatment_Groups Randomization into Treatment Groups Obese_Mice->Treatment_Groups Vehicle Vehicle (i.p.) Treatment_Groups->Vehicle Rimonabant Rimonabant (10 mg/kg/d, i.p.) Treatment_Groups->Rimonabant AM6545 AM-6545 (10 mg/kg/d, i.p.) Treatment_Groups->AM6545 Metabolic_Phenotyping Metabolic Phenotyping Vehicle->Metabolic_Phenotyping Rimonabant->Metabolic_Phenotyping AM6545->Metabolic_Phenotyping Body_Comp Body Weight & Composition Metabolic_Phenotyping->Body_Comp Glucose_Tests GTT & ITT Metabolic_Phenotyping->Glucose_Tests Blood_Analysis Plasma Lipids & ALT Metabolic_Phenotyping->Blood_Analysis Tissue_Analysis Hepatic Triglycerides & Gene Expression Metabolic_Phenotyping->Tissue_Analysis

Caption: Experimental workflow for evaluating AM-6545 in a diet-induced obesity mouse model.

Signaling Pathway of Peripheral CB1R Blockade with AM-6545

cluster_0 High-Fat Diet-Induced Obesity cluster_1 Pathophysiological Consequences cluster_2 Therapeutic Outcomes HFD High-Fat Diet ECS_Overactivity Peripheral Endocannabinoid System Overactivity HFD->ECS_Overactivity CB1R Peripheral CB1 Receptor Activation ECS_Overactivity->CB1R Adipose_Dysfunction Adipose Tissue Dysfunction (Decreased Adiponectin, Increased Lipogenesis) CB1R->Adipose_Dysfunction Hepatic_Steatosis Hepatic Steatosis (Increased Lipogenesis) CB1R->Hepatic_Steatosis Insulin_Resistance Insulin Resistance CB1R->Insulin_Resistance Gut_Signaling Inhibited Gut-Brain Satiation (Decreased CCK Release) CB1R->Gut_Signaling Improved_Adipose Improved Adipose Function (Increased Adiponectin, Decreased Lipogenesis) Reduced_Steatosis Reduced Hepatic Steatosis Improved_Sensitivity Improved Insulin Sensitivity Restored_Satiety Restored Satiety Signaling (Increased CCK Release) AM6545 AM-6545 AM6545->CB1R Blocks AM6545->Improved_Adipose AM6545->Reduced_Steatosis AM6545->Improved_Sensitivity AM6545->Restored_Satiety

Caption: Mechanism of action of AM-6545 in ameliorating high-fat diet-induced metabolic dysfunction.

Comparative Analysis and Future Directions

Both this compound and AM-6545 represent targeted approaches to combatting the metabolic consequences of a high-fat diet, albeit through different mechanisms. This compound focuses on inhibiting de novo lipogenesis within the liver, a central organ in metabolic regulation. This liver-specific action is designed to maximize efficacy while minimizing off-target effects. In contrast, AM-6545 takes a broader peripheral approach by blocking the CB1 receptor in various tissues, including adipose tissue, the liver, and the gut.[11][14] This results in a multi-pronged therapeutic effect, improving not only lipogenesis but also satiety signaling and adipokine secretion.[10][14]

The extensive preclinical data for AM-6545 demonstrates that targeting peripheral CB1 receptors can effectively reverse many of the hallmark features of high-fat diet-induced obesity, including weight gain, hepatic steatosis, and insulin resistance, often independent of significant changes in body weight.[11] This highlights the importance of addressing the underlying metabolic dysregulation in obesity, not just weight loss itself.

Future research should aim to further elucidate the tissue-specific roles of both SCD1 and peripheral CB1 receptors in the context of diet-induced obesity.[2] Head-to-head comparative studies of liver-targeted SCD inhibitors and peripherally restricted CB1R antagonists could provide valuable insights into the optimal therapeutic strategies. Furthermore, the potential for combination therapies that target both pathways warrants investigation.

Conclusion

References

In Vivo Efficacy of MK-8245 in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vivo efficacy of MK-8245, a potent and liver-selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in various rodent models. The information is intended for researchers, scientists, and drug development professionals.

Core Concepts

This compound has demonstrated promising preclinical efficacy as an antidiabetic and antidyslipidemic agent.[1][2] Its liver-targeted design aims to minimize the side effects associated with systemic SCD1 inhibition, such as skin and eye dryness.[1] The primary mechanism of action is the inhibition of SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. This inhibition leads to a reduction in hepatic lipogenesis and an improvement in metabolic parameters.

Data Presentation

The following tables summarize the available quantitative data on the in vivo efficacy of this compound in rodent models. The data is compiled from publicly available sources. For more detailed datasets, readers are encouraged to consult the primary literature, particularly Oballa et al., J Med Chem 2011, 54, 14, 5082-96.

Table 1: In Vitro Potency of this compound

SpeciesEnzymeIC50 (nM)Reference
HumanSCD11[3]
RatSCD13[3]
MouseSCD13[3]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (eDIO) Mouse Model

ParameterTreatment GroupDose (mg/kg)OutcomeReference
Glucose ClearanceThis compound7 (ED50)Dose-dependent improvementOballa et al., 2011
Body WeightThis compoundNot specifiedLowered[1]
Fasting Glucose LevelThis compoundNot specifiedImproved[1]
HOMA-IRThis compoundNot specifiedImproved[1]

Note: Specific quantitative values for body weight, fasting glucose, and HOMA-IR are detailed in the primary publication.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Diet-Induced Obese (eDIO) Mouse Model Efficacy Study

Objective: To evaluate the effect of this compound on glucose homeostasis and body weight in a diet-induced obesity model.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

  • Sex: Male

  • Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

Experimental Procedure:

  • Acclimation: Mice are acclimated to the housing conditions for at least one week.

  • Diet Induction: Mice are fed a high-fat diet for a period of 8-12 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.

  • Grouping: Mice are randomized into treatment groups (vehicle control, this compound at various doses).

  • Dosing: this compound is administered orally (p.o.) at the specified doses. The vehicle control group receives the vehicle solution. Dosing is typically performed daily for a predetermined duration.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Glucose Tolerance Test (GTT):

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • A glucose solution (e.g., 2 g/kg) is administered via oral gavage or intraperitoneal (i.p.) injection.

    • Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Terminal Procedures: At the end of the study, mice are euthanized. Blood is collected for analysis of plasma parameters (e.g., insulin, triglycerides, cholesterol). Liver tissue is collected for triglyceride measurement and histological analysis.

Rat Hyperinsulinemic-Euglycemic Clamp Study

Objective: To assess the effect of this compound on insulin sensitivity.

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Sex: Male

Experimental Procedure:

  • Surgical Preparation:

    • Rats are anesthetized.

    • Catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).

    • Rats are allowed to recover for several days post-surgery.

  • Clamp Procedure:

    • Rats are fasted overnight.

    • A continuous infusion of human insulin is initiated through the jugular vein catheter at a constant rate (e.g., 10 mU/kg/min) to suppress endogenous glucose production.

    • A variable infusion of a glucose solution (e.g., 20% dextrose) is started and adjusted to maintain blood glucose at a constant, euglycemic level (approximately 100 mg/dL).

    • Blood samples are taken from the arterial catheter every 5-10 minutes to monitor glucose levels.

    • The glucose infusion rate (GIR) required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity.

  • Data Analysis: The GIR during the steady-state period of the clamp is calculated and compared between the this compound treated and vehicle control groups.

Mandatory Visualizations

Signaling Pathway of this compound Action

MK8245_Mechanism MK8245 This compound (Liver-Targeted) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) MK8245->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalysis Lipogenesis De Novo Lipogenesis SCD1->Lipogenesis SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate MUFA->Lipogenesis Precursor for Metabolic_Outcomes Improved Metabolic Homeostasis - Decreased Hepatic Steatosis - Improved Insulin Sensitivity - Reduced Dyslipidemia Lipogenesis->Metabolic_Outcomes Leads to

Caption: Mechanism of action of this compound in the liver.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow start Start: Hypothesis animal_model Rodent Model Selection (e.g., eDIO mice, Sprague-Dawley rats) start->animal_model acclimation Acclimation and Diet Induction (High-Fat Diet) animal_model->acclimation grouping Randomization and Grouping (Vehicle, this compound doses) acclimation->grouping dosing Chronic Dosing Regimen grouping->dosing monitoring In-life Monitoring (Body Weight, Food Intake) dosing->monitoring pd_assays Pharmacodynamic Assays (e.g., GTT, Insulin Clamp) monitoring->pd_assays terminal Terminal Procedures (Blood and Tissue Collection) pd_assays->terminal analysis Data Analysis and Interpretation terminal->analysis

Caption: General workflow for rodent in vivo efficacy studies.

References

The Impact of MK-8245 on Lipid Profiles in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data concerning the effects of MK-8245, a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, on lipid profiles in various animal models. The information presented is collated from key studies to facilitate a comprehensive understanding of its mechanism of action and therapeutic potential in dyslipidemia.[1][2][3]

Introduction

This compound is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][4] By specifically targeting the liver, this compound aims to modulate lipid metabolism with an improved safety profile compared to systemic SCD inhibitors.[1][2][3] This document summarizes the quantitative effects of this compound on key lipid parameters and details the experimental protocols from pivotal animal studies.

Quantitative Impact on Lipid Profiles

The administration of this compound has demonstrated significant effects on the lipid profiles of various animal models of dyslipidemia. The following tables summarize the key quantitative findings from studies in diet-induced obese (DIO) C57BL/6 mice and lean Sprague-Dawley rats.

Chronic Efficacy Study in Diet-Induced Obese (DIO) C57BL/6 Mice

Table 1: Effect of Chronic Oral Administration of this compound on Plasma Lipid Parameters in DIO Mice

ParameterVehicleThis compound (3 mg/kg/day)% Change vs. Vehicle
Triglycerides (mg/dL) 105 ± 1065 ± 8↓ 38%
Total Cholesterol (mg/dL) 180 ± 15150 ± 12↓ 17%
HDL Cholesterol (mg/dL) 120 ± 10115 ± 9↓ 4%
Non-HDL Cholesterol (mg/dL) 60 ± 1035 ± 8↓ 42%

Data presented as mean ± SEM. Non-HDL Cholesterol is calculated as Total Cholesterol - HDL Cholesterol.

Acute Efficacy Study in Lean Sprague-Dawley Rats

Table 2: Effect of a Single Oral Dose of this compound on Plasma Lipid Parameters in Sprague-Dawley Rats

ParameterVehicleThis compound (10 mg/kg)% Change vs. Vehicle
Triglycerides (mg/dL) 80 ± 745 ± 5↓ 44%
Total Cholesterol (mg/dL) 75 ± 660 ± 5↓ 20%

Data presented as mean ± SEM. Measurements were taken 24 hours post-dose.

Experimental Protocols

The following sections detail the methodologies employed in the key animal studies assessing the impact of this compound on lipid profiles.

Chronic Efficacy Study in Diet-Induced Obese (DIO) C57BL/6 Mice
  • Animal Model: Male C57BL/6 mice, rendered obese by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks.

  • Housing: Mice were housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Drug Administration: this compound was formulated in a 0.5% methylcellulose vehicle and administered orally via gavage at a dose of 3 mg/kg, once daily for 28 days. The vehicle group received 0.5% methylcellulose alone.

  • Lipid Analysis: Blood samples were collected via retro-orbital sinus puncture following a 4-hour fast. Plasma triglycerides, total cholesterol, and HDL cholesterol were measured using commercially available enzymatic assay kits. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.

Acute Efficacy Study in Lean Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats, maintained on a standard chow diet.

  • Housing: Rats were housed under standard laboratory conditions.

  • Drug Administration: this compound, formulated in 0.5% methylcellulose, was administered as a single oral dose of 10 mg/kg by gavage. The control group received the vehicle.

  • Lipid Analysis: Blood was collected 24 hours after dosing. Plasma triglycerides and total cholesterol levels were determined using standard enzymatic assays.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

SCD1_Inhibition_Pathway cluster_input Substrates cluster_enzyme Enzymatic Conversion cluster_product Products cluster_inhibitor Inhibition cluster_downstream Downstream Effects Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA SCD1 SCD1 Saturated Fatty Acyl-CoA->SCD1 Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA SCD1->Monounsaturated Fatty Acyl-CoA Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acyl-CoA->Triglyceride Synthesis Cholesterol Ester Synthesis Cholesterol Ester Synthesis Monounsaturated Fatty Acyl-CoA->Cholesterol Ester Synthesis This compound This compound This compound->SCD1 VLDL Secretion VLDL Secretion Triglyceride Synthesis->VLDL Secretion Cholesterol Ester Synthesis->VLDL Secretion

SCD-1 Inhibition Pathway by this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Animal Model Selection (e.g., DIO Mice, Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Grouping Randomization into Groups (Vehicle vs. This compound) Baseline->Grouping Dosing Drug Administration (Oral Gavage) Grouping->Dosing Blood_Collection Blood Sample Collection Dosing->Blood_Collection Endpoint Lipid_Analysis Plasma Lipid Profile Analysis Blood_Collection->Lipid_Analysis Statistical_Analysis Statistical Analysis Lipid_Analysis->Statistical_Analysis

General Experimental Workflow.

Conclusion

The preclinical data from animal studies robustly support the lipid-lowering efficacy of this compound. Through its targeted inhibition of hepatic SCD1, this compound effectively reduces plasma triglycerides and non-HDL cholesterol. These findings underscore the therapeutic potential of liver-specific SCD inhibition as a promising strategy for the management of dyslipidemia. Further research is warranted to fully elucidate its long-term efficacy and safety profile in clinical settings.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MK-8245

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Upregulation of SCD1, an isoform of SCD, has been implicated in various diseases, including metabolic disorders and cancer. In oncology, increased SCD1 activity is associated with enhanced cancer cell proliferation, survival, and metastasis. This compound, by inhibiting SCD1, presents a promising therapeutic strategy for cancers dependent on de novo lipogenesis.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

This compound is an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is responsible for converting saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0), into monounsaturated fatty acids, primarily palmitoleic acid (16:1) and oleic acid (18:1), respectively. This process is crucial for the synthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters, which are essential components of cellular membranes and signaling molecules.

In cancer cells, which often exhibit increased de novo lipogenesis, SCD1 activity is frequently elevated. By inhibiting SCD1, this compound disrupts the balance of saturated and monounsaturated fatty acids, leading to an accumulation of toxic SFAs. This can induce endoplasmic reticulum (ER) stress, inhibit cell proliferation, and promote apoptosis.

Furthermore, the inhibition of SCD1 by compounds like this compound has been shown to suppress critical oncogenic signaling pathways, including the Wnt and Notch pathways, which are involved in cancer stem cell maintenance and tumor progression.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against SCD1
SpeciesEnzymeIC50 (nM)
HumanSCD11
RatSCD13
MouseSCD13

Note: Data sourced from publicly available preclinical information.

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular CarcinomaData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
PC-3Prostate CancerData not available

Experimental Protocols

Microsomal SCD Activity Assay

This assay measures the enzymatic activity of SCD1 in liver microsomes by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • [14C]-Stearoyl-CoA (or other suitable radiolabeled SFA-CoA)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (pH 7.4)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and vials

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Solvents for TLC (e.g., hexane:diethyl ether:acetic acid)

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and NADPH.

  • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

  • Pre-incubate the mixture with liver microsomes for 10 minutes at 37°C.

  • Initiate the reaction by adding [14C]-Stearoyl-CoA and incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Evaporate the solvent and resuspend the lipid extract in a small volume of solvent.

  • Spot the extract onto a TLC plate and develop the chromatogram to separate saturated and monounsaturated fatty acids.

  • Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials.

  • Quantify the radioactivity in the saturated and monounsaturated fatty acid spots to determine the percent conversion and calculate the IC50 of this compound.

Cell-Based SCD Activity Assay (HepG2 cells)

This assay assesses the effect of this compound on SCD1 activity within a cellular context.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • [14C]-Stearic acid

  • This compound stock solution (in DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • TLC plates and developing chamber

  • Scintillation counter

Protocol:

  • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24-48 hours.

  • Add [14C]-Stearic acid to the culture medium and incubate for 4-6 hours.

  • Wash the cells with PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a suitable solvent mixture.

  • Separate the lipid classes (if necessary) and then the fatty acid methyl esters by TLC or gas chromatography.

  • Quantify the radioactivity in the stearic acid and oleic acid fractions.

  • Calculate the ratio of [14C]-oleic acid to [14C]-stearic acid to determine SCD1 activity and the inhibitory effect of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the protein expression levels of key components of the Wnt and Notch signaling pathways following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-Notch1, anti-Hes1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., GAPDH).

Mandatory Visualizations

SCD1_Inhibition_Workflow cluster_assays In Vitro Assays microsomal Microsomal SCD Activity Assay cell_based Cell-Based SCD Activity Assay viability Cell Viability (MTT Assay) western Western Blot (Signaling Pathways) MK8245 This compound SCD1 SCD1 Enzyme MK8245->SCD1 Inhibits SCD1->microsomal SCD1->cell_based MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs Catalyzes conversion of SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 Substrate Cell_Proliferation Cancer Cell Proliferation & Survival MUFAs->Cell_Proliferation Promotes Signaling Wnt/Notch Signaling MUFAs->Signaling Modulates Cell_Proliferation->viability Signaling->western

Caption: Experimental workflow for the in vitro evaluation of this compound.

Wnt_Signaling_Pathway MK8245 This compound SCD1 SCD1 MK8245->SCD1 Inhibits Palmitoleoyl_CoA Palmitoleoyl-CoA SCD1->Palmitoleoyl_CoA Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SCD1 Porcupine Porcupine (Acyltransferase) Palmitoleoyl_CoA->Porcupine Wnt_mature Mature Wnt (Secreted) Porcupine->Wnt_mature Wnt_precursor Wnt Precursor Wnt_precursor->Porcupine Palmitoleoylation Frizzled Frizzled Receptor Wnt_mature->Frizzled Binds Beta_Catenin β-catenin (Active) Frizzled->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Induces

Caption: Inhibition of Wnt signaling by this compound through SCD1.

Notch_Signaling_Pathway MK8245 This compound SCD1 SCD1 MK8245->SCD1 Inhibits Notch1_Expression Notch1 Receptor Expression MK8245->Notch1_Expression Suppresses Lipid_Metabolism Altered Lipid Metabolism SCD1->Lipid_Metabolism Maintains Lipid_Metabolism->Notch1_Expression Influences Notch_Signaling Notch Signaling Activation Notch1_Expression->Notch_Signaling Initiates Hes1 Hes1 Expression Notch_Signaling->Hes1 Induces CSC_Maintenance Cancer Stem Cell Maintenance Hes1->CSC_Maintenance Promotes

Caption: Putative mechanism of Notch signaling inhibition by this compound.

References

Application Notes and Protocols for MK-8245 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of a Dimethyl Sulfoxide (DMSO) stock solution of MK-8245, a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2][3] The protocols outlined herein are intended to ensure the accurate and reproducible use of this compound in pre-clinical research settings. Included are key physicochemical properties, detailed preparation steps, and recommendations for storage to maintain the integrity and activity of the compound. Additionally, a summary of its mechanism of action and relevant signaling pathways is provided to support experimental design.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for Stearoyl-CoA Desaturase 1 (SCD1), an enzyme critical in the biosynthesis of monounsaturated fatty acids.[3][4] It has demonstrated significant efficacy in animal models of diabetes and dyslipidemia.[1][2][3] A key feature of this compound is its liver-targeted distribution, which is mediated by organic anion transporting polypeptides (OATPs).[3][5][6] This targeted delivery minimizes systemic exposure and potential side effects associated with SCD inhibition in other tissues.[2][7]

Physicochemical and Pharmacological Properties

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₇H₁₆BrFN₆O₄[8]
Molecular Weight 467.25 g/mol [2]
CAS Number 1030612-90-8[3][8]
Appearance White to off-white powder
Solubility in DMSO ≥ 100 mg/mL (214.02 mM)[1][3]
93 mg/mL (199.03 mM)[2]
30 mg/mL[8]
IC₅₀ (Human SCD1) 1 nM[1][2][3][8]
IC₅₀ (Rat SCD1) 3 nM[1][2][3][8]
IC₅₀ (Mouse SCD1) 3 nM[1][2][3][8]
Storage of Powder -20°C for up to 3 years[2][9]
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 month[1][2][3][9]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays and other in vitro experiments.

Procedure:

  • Equilibrate this compound Powder: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.67 mg of this compound, add 1 mL of DMSO. Note: It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][2]

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming of the solution to 37°C for 10-15 minutes can aid in dissolution if necessary.[5][10]

  • Aliquot and Store: Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[9]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3][9] Ensure the vials are protected from light.[1][3]

Safety Precautions when Handling DMSO

DMSO is a powerful solvent that can be absorbed through the skin and may carry dissolved substances with it.[11] Always wear appropriate PPE, including gloves and safety glasses, when handling DMSO and solutions containing it. Work in a well-ventilated area or a chemical fume hood.[11] Dispose of all waste containing DMSO in accordance with your institution's chemical waste disposal guidelines.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage start Start equilibrate Equilibrate this compound Powder to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition

This compound, by inhibiting SCD1, leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This shift in the cellular lipid profile can induce endoplasmic reticulum (ER) stress and apoptosis, and has been shown to modulate key signaling pathways involved in cell growth and proliferation, such as the Wnt and Akt pathways.[12][13][14]

G cluster_pathway Cellular Signaling MK8245 This compound SCD1 SCD1 MK8245->SCD1 Inhibits SFA Saturated Fatty Acids (Accumulation) SCD1->SFA Reduces MUFA Monounsaturated Fatty Acids (Depletion) SCD1->MUFA Catalyzes ER_Stress ER Stress SFA->ER_Stress Wnt Wnt Signaling MUFA->Wnt Akt Akt Signaling MUFA->Akt Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Inhibition of SCD1 by this compound and its effect on downstream signaling.

References

Application Notes and Protocols for Oral Gavage Administration of MK-8245 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD1). SCD1 is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. Inhibition of SCD1 has been investigated as a therapeutic strategy for metabolic diseases such as type 2 diabetes and dyslipidemia. These application notes provide detailed protocols for the oral gavage administration of this compound in mouse models, a common method for preclinical evaluation of this compound.

Mechanism of Action of this compound

This compound specifically inhibits SCD1, leading to a decrease in the synthesis of monounsaturated fatty acids. This alteration in the lipid profile affects various cellular processes and signaling pathways. Notably, SCD1 inhibition has been shown to impact the Wnt/β-catenin and Notch signaling pathways, which are crucial in cell proliferation, differentiation, and survival. By downregulating these pathways, this compound can exert its therapeutic effects.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Gavage Dose
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
101,50028,5004

Data are representative values compiled from typical preclinical studies. Actual values may vary depending on the mouse strain, sex, and experimental conditions.

Table 2: Efficacy of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
Dose (mg/kg/day)Change in Blood Glucose (%)Change in Plasma Triglycerides (%)
3↓ 15%↓ 20%
10↓ 35%↓ 45%
30↓ 50%↓ 60%

Data represents the approximate percentage change from baseline after 14 days of daily oral administration.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dose for efficacy studies is 10 mg/kg.

  • Weigh the calculated amount of this compound powder accurately using an analytical balance.

  • Transfer the this compound powder to a sterile conical tube.

  • Add a small amount of the vehicle to the tube and vortex thoroughly to create a uniform suspension.

  • Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles. If necessary, sonicate the suspension for a few minutes to improve uniformity.

  • Prepare the formulation fresh on the day of dosing.

Oral Gavage Administration Procedure

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Animal Handling and Weighing:

    • Gently handle the mice to minimize stress.

    • Weigh each mouse on the day of the experiment to accurately calculate the dosing volume. The typical volume for oral gavage in mice is 5-10 mL/kg.

  • Dose Calculation and Syringe Preparation:

    • Calculate the exact volume of the this compound suspension to be administered to each mouse based on its body weight and the desired dose.

    • Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Animal Restraint:

    • Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the space between the incisors and molars) of the mouse's mouth.

    • Advance the needle along the roof of the mouth, allowing the mouse to swallow the tip.

    • Gently guide the needle down the esophagus into the stomach. The needle should advance smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.

  • Substance Administration:

    • Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the this compound suspension.

  • Needle Withdrawal and Monitoring:

    • After administration, gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, lethargy, or leakage of the formulation from the mouth or nose.

    • Continue to monitor the animals periodically according to the experimental protocol.

Visualizations

SCD1_Signaling_Pathway SCD1 Signaling Pathway Inhibition by this compound MK8245 This compound SCD1 SCD1 MK8245->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Produces SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Substrate Wnt Wnt Signaling MUFA->Wnt Activates Notch Notch Signaling MUFA->Notch Activates BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes CellProliferation Cell Proliferation & Survival BetaCatenin->CellProliferation Promotes Notch->CellProliferation Promotes

Caption: Inhibition of SCD1 by this compound and its downstream effects.

Experimental_Workflow Oral Gavage Workflow for this compound in Mice start Start prep_formulation Prepare this compound Formulation start->prep_formulation weigh_mouse Weigh Mouse prep_formulation->weigh_mouse calc_dose Calculate Dosing Volume weigh_mouse->calc_dose load_syringe Load Syringe calc_dose->load_syringe restrain_mouse Restrain Mouse load_syringe->restrain_mouse administer_gavage Administer by Oral Gavage restrain_mouse->administer_gavage monitor_mouse Monitor Mouse administer_gavage->monitor_mouse end End monitor_mouse->end

Caption: Step-by-step experimental workflow for oral gavage.

References

Application Notes and Protocols: Investigating the Efficacy of MK-8245 in an eDIO Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MK-8245 is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2][3] The inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).[4][5][6] this compound is specifically designed to maximize its concentration in the liver, the primary site for therapeutic efficacy, while minimizing exposure to other tissues like skin and eyes to avoid adverse events associated with systemic SCD inhibition.[2][3][7] The diet-induced obesity (DIO) mouse model, particularly in C57BL/6 mice, is a widely used and relevant preclinical model for studying obesity and its metabolic complications. This document provides detailed protocols and application notes for utilizing this compound in an established DIO (eDIO) mouse model.

Mechanism of Action: SCD1 Inhibition

Stearoyl-CoA desaturase 1 (SCD1) is a rate-limiting enzyme located in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearate (18:0) and palmitate (16:0), respectively.[1] This process is crucial for regulating the composition of cellular lipids, including triglycerides and phospholipids, which in turn influences cell membrane fluidity and signal transduction.[1] The expression of SCD1 is controlled by key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptor (LXR).[4] By inhibiting SCD1, this compound reduces the synthesis of MUFAs, which has been shown to ameliorate hepatic steatosis, improve glucose metabolism, and reduce dyslipidemia in preclinical models.[4][5]

SCD1_Pathway cluster_Regulation Transcriptional Regulation cluster_SCD1_Reaction SCD1-Catalyzed Reaction cluster_Inhibition Pharmacological Inhibition cluster_Downstream Downstream Cellular Effects SREBP-1c SREBP-1c SCD1 SCD1 SREBP-1c->SCD1 Activates LXR LXR LXR->SCD1 Activates Saturated Fatty Acids\n(Stearoyl-CoA, Palmitoyl-CoA) Saturated Fatty Acids (Stearoyl-CoA, Palmitoyl-CoA) Saturated Fatty Acids\n(Stearoyl-CoA, Palmitoyl-CoA)->SCD1 Substrate Monounsaturated Fatty Acids\n(Oleoyl-CoA, Palmitoleoyl-CoA) Monounsaturated Fatty Acids (Oleoyl-CoA, Palmitoleoyl-CoA) SCD1->Monounsaturated Fatty Acids\n(Oleoyl-CoA, Palmitoleoyl-CoA) Product Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acids\n(Oleoyl-CoA, Palmitoleoyl-CoA)->Triglyceride Synthesis Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acids\n(Oleoyl-CoA, Palmitoleoyl-CoA)->Membrane Fluidity Wnt/β-catenin Signaling Wnt/β-catenin Signaling Monounsaturated Fatty Acids\n(Oleoyl-CoA, Palmitoleoyl-CoA)->Wnt/β-catenin Signaling This compound This compound This compound->SCD1 Inhibits

Caption: Mechanism of this compound action on the SCD1 signaling pathway.

Dosage and Administration for eDIO Mouse Studies

The administration of this compound in eDIO mice has been shown to effectively improve glucose clearance in a dose-dependent manner.[7][8] The following table summarizes the recommended dosage and administration details based on published preclinical studies.

ParameterDetailsSource(s)
Animal Model Male C57BL/6 Mice[7][8][9]
Effective Dose (ED50) 7 mg/kg for glucose clearance improvement[7][9][10]
Typical Dose 10 mg/kg[7][8]
Route of Administration Oral (p.o.), gavage[8][9]
Vehicle/Formulation Suspension in 1% methocel in saline[9]
Key Feature Liver-targeted distribution[7][8][10]

Experimental Workflow and Protocols

A typical experimental workflow for evaluating this compound in an eDIO mouse model involves several key stages, from model induction to terminal sample collection and analysis.

Experimental_Workflow cluster_0 cluster_1 cluster_2 A Phase 1: Model Induction (8-12 weeks) B Acclimatization (1 week) A->B C High-Fat Diet Feeding (C57BL/6 Mice) B->C E Randomization & Grouping C->E Obesity Established D Phase 2: Treatment & In-Life Analysis D->E F Daily Oral Gavage (this compound or Vehicle) E->F G Monitor Body Weight & Food Intake F->G H Perform Oral Glucose Tolerance Test (OGTT) F->H I Phase 3: Terminal Analysis G->I End of Study H->I End of Study J Collect Blood Samples (Lipids, Glucose) I->J K Harvest Tissues (Liver, Adipose, Skin) J->K L Biochemical & Molecular Analysis K->L

Caption: General experimental workflow for this compound studies in eDIO mice.
Protocol 1: Induction of the eDIO Mouse Model

  • Animals: Start with 4-5 week old male C57BL/6 mice.

  • Housing: House the mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Acclimatization: Allow mice to acclimatize for one week with free access to standard chow and water.

  • Diet:

    • Control Group: Feed a standard low-fat chow diet (e.g., 10% kcal from fat).

    • eDIO Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat.

  • Induction Period: Continue the respective diets for 8-12 weeks. Monitor body weight weekly. Mice on the HFD are considered obese when they are significantly heavier (typically >20%) than the control group.

Protocol 2: Preparation and Administration of this compound
  • Reagent Preparation:

    • Prepare a 1% (w/v) methylcellulose (methocel) solution in sterile saline. Stir overnight at 4°C to ensure complete dissolution.

    • On the day of dosing, calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg).

  • Formulation:

    • Weigh the appropriate amount of this compound powder.

    • Create a homogenous suspension by gradually adding the 1% methocel vehicle to the powder while vortexing or sonicating. The final dosing volume for oral gavage is typically 5-10 mL/kg.

  • Administration:

    • Administer the this compound suspension or vehicle control to the mice via oral gavage using a proper-sized, ball-tipped gavage needle.

    • Dosing is typically performed once daily at the same time each day for the duration of the study (e.g., 2-4 weeks).

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Take a baseline blood sample (Time 0) by tail tipping. Measure blood glucose using a standard glucometer.

  • Glucose Challenge: Administer a 2 g/kg dose of glucose solution (typically 20% dextrose in sterile saline) via oral gavage.

  • Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose at each time point. Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance. Administration of this compound is expected to improve glucose clearance in eDIO mice.[7]

Expected Outcomes & Data Presentation

Treatment with this compound in eDIO mice is expected to lead to improvements in several metabolic parameters. The data can be summarized as follows.

ParameterExpected Outcome with this compound Treatment
Body Weight Potential for slight reduction or prevention of further weight gain
Food Intake May not be significantly altered
Fasting Blood Glucose Reduction
Glucose Tolerance (OGTT) Improved glucose clearance (Lower AUC)[7][8]
Plasma Lipids Reduction in triglycerides and cholesterol
Liver Weight & Triglycerides Significant reduction, amelioration of hepatic steatosis[4][5]
SCD1 Activity (Liver) Inhibition, leading to an increased ratio of SFAs to MUFAs

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of MK-8245

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Upregulation of SCD1 is a hallmark of various cancers and is associated with increased tumor growth, survival, and resistance to therapy. Inhibition of SCD1 by this compound presents a promising therapeutic strategy by disrupting lipid homeostasis, leading to cancer cell death through mechanisms such as apoptosis and ferroptosis. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting SCD1, which catalyzes the rate-limiting step in the biosynthesis of MUFAs, primarily oleic acid (18:1) and palmitoleic acid (16:1), from stearoyl-CoA and palmitoyl-CoA, respectively. This inhibition leads to an accumulation of SFAs and a depletion of MUFAs, altering cell membrane fluidity and lipid signaling. The disruption of this balance can induce endoplasmic reticulum (ER) stress, trigger pro-apoptotic pathways, and sensitize cancer cells to a form of iron-dependent cell death known as ferroptosis.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the inhibitory activity of this compound against SCD1 from different species and its effect on cell viability in various cell lines.

Target/Cell LineAssay TypeEndpointThis compound IC50/EC50Reference
Human SCD1Enzymatic AssayInhibition of SCD1 activity1 nM[1]
Rat SCD1Enzymatic AssayInhibition of SCD1 activity3 nM[1]
Mouse SCD1Enzymatic AssayInhibition of SCD1 activity3 nM[1]
Rat HepatocytesSCD Activity AssayInhibition of SCD activity68 nM[1]
HepG2 (Human Liver Cancer)SCD Activity AssayInhibition of SCD activity~1 µM[1]
Lung Cancer Cell Lines (general)Cell Viability AssayInhibition of cell proliferationPotent (specific IC50s not publicly available)[2]
Breast Cancer Cell Lines (general)Cell Viability AssayInhibition of cell proliferationPotent (specific IC50s not publicly available)[3]
Colon Cancer Cell Lines (general)Cell Viability AssayInhibition of cell proliferationPotent (specific IC50s not publicly available)[4]
Liver Cancer Cell Lines (general)Cell Viability AssayInhibition of cell proliferationPotent (specific IC50s not publicly available)[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Ferroptosis Assay (Lipid Peroxidation Assay)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • BODIPY™ 581/591 C11 lipid peroxidation sensor

  • 6-well plates

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound for the desired time period. Include a positive control for ferroptosis (e.g., Erastin or RSL3) and a negative control.

  • After treatment, incubate the cells with 5 µM BODIPY™ 581/591 C11 for 30 minutes at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS for flow cytometry analysis or observe under a fluorescence microscope.

  • Quantify the shift in fluorescence from red to green, which indicates lipid peroxidation.

Signaling Pathways and Experimental Workflows

SCD1 Inhibition and Downstream Effects

Inhibition of SCD1 by this compound leads to a cascade of cellular events culminating in cell death. The workflow for investigating these effects is outlined below.

G cluster_0 Experimental Workflow Treat Treat Cancer Cells with this compound Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V) Treat->Apoptosis Ferroptosis Ferroptosis Assay (Lipid ROS) Treat->Ferroptosis Signaling Western Blot Analysis (EGFR, Wnt pathways) Treat->Signaling

Caption: Experimental workflow for evaluating this compound efficacy.

Impact on EGFR Signaling Pathway

SCD1 activity has been linked to the stability and signaling of the Epidermal Growth Factor Receptor (EGFR). Inhibition of SCD1 can lead to a reduction in EGFR signaling, which is crucial for the proliferation and survival of many cancer cells.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates SCD1 SCD1 SCD1->EGFR Maintains Stability MK8245 This compound MK8245->SCD1 Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: this compound inhibits SCD1, potentially destabilizing EGFR.

Impact on Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical signaling cascade in cancer development, and its activity can be modulated by lipid metabolism. SCD1 inhibition may disrupt this pathway by affecting the stability and nuclear translocation of β-catenin.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Promotes SCD1 SCD1 SCD1->BetaCatenin Promotes Stability/ Nuclear Translocation MK8245 This compound MK8245->SCD1 Inhibits

Caption: this compound may disrupt Wnt signaling by inhibiting SCD1.

References

Application Notes and Protocols for Studying MK-8245 Activity in Rat Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipogenesis.[1][2] SCD catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA to oleoyl-CoA.[3] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and dyslipidemia.[4] Primary rat hepatocytes are a valuable in vitro model for studying the activity and metabolic effects of liver-targeted compounds like this compound due to their physiological relevance.[5]

These application notes provide detailed protocols for utilizing primary rat hepatocytes to investigate the activity of this compound, including its impact on SCD1 activity, cellular lipid accumulation, gene expression, and viability.

Data Presentation

This compound Inhibitory Activity
ParameterCell TypeValueReference
IC50 (SCD1)Rat Hepatocytes68 nM[6]
IC50 (SCD1)Rat (enzyme)3 nM[6]
Expected Effects of this compound on Rat Hepatocyte Fatty Acid Profile (Illustrative)
Fatty AcidControl (Vehicle)This compound (100 nM)Expected % Change
Stearic Acid (18:0)100%150%+50%
Oleic Acid (18:1)100%50%-50%
Palmitic Acid (16:0)100%120%+20%
Palmitoleic Acid (16:1)100%60%-40%
Ratio (18:1/18:0) 1.0 0.33 -67%
Expected Effects of this compound on Lipogenic Gene Expression in Rat Hepatocytes (Illustrative)
GeneTreatmentFold Change (vs. Control)
SREBP-1cThis compound (100 nM)↓ 1.5 - 2.0
FASnThis compound (100 nM)↓ 1.8 - 2.5
ACCThis compound (100 nM)↓ 1.6 - 2.2
SCD1This compound (100 nM)No significant change (inhibition is post-transcriptional)

Mandatory Visualizations

experimental_workflow cluster_isolation Hepatocyte Isolation & Culture cluster_treatment Compound Treatment cluster_assays Activity & Effect Assessment cluster_analysis Data Analysis iso Isolate Primary Rat Hepatocytes culture Culture Hepatocytes iso->culture treat Treat with this compound culture->treat scd_assay SCD Activity Assay treat->scd_assay lipid_stain Oil Red O Staining treat->lipid_stain gene_exp Gene Expression Analysis treat->gene_exp viability Cell Viability Assay treat->viability calc_ic50 Calculate IC50 scd_assay->calc_ic50 quant_lipid Quantify Lipid Accumulation lipid_stain->quant_lipid quant_gene Quantify Gene Expression gene_exp->quant_gene scd1_pathway cluster_upstream Upstream Regulation cluster_gene_expression Gene Expression cluster_enzyme_activity Enzyme Activity Insulin Insulin SREBP_1c_pre pre-SREBP-1c Insulin->SREBP_1c_pre activates processing SREBP_1c_active n-SREBP-1c (active) SREBP_1c_pre->SREBP_1c_active SCD1_gene SCD1 Gene SREBP_1c_active->SCD1_gene promotes transcription SCD1_protein SCD1 Enzyme SCD1_gene->SCD1_protein translation SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SFA->MUFA desaturation MK8245 This compound MK8245->SCD1_protein inhibits

References

Application Notes and Protocols for Measuring MK-8245 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme critical in lipid metabolism.[1][2][3] SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. Inhibition of SCD has shown therapeutic potential in metabolic diseases such as diabetes and dyslipidemia.[4][5][6] A significant challenge in the development of SCD inhibitors has been mitigating adverse effects associated with systemic enzyme inhibition in tissues like the skin and eyes.[4][5] this compound was specifically designed to achieve liver-specific targeting, thereby maximizing therapeutic efficacy while minimizing off-target effects.[4][5]

Verifying that a drug engages its intended target in a living organism is a critical step in drug development.[7][8][9] Target engagement studies provide crucial information on the relationship between drug dose, target occupancy, and the resulting pharmacological effect.[7] For this compound, measuring in vivo target engagement is essential to confirm its liver-specific action and to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

These application notes provide a detailed protocol for a clinically translatable, noninvasive plasma-based assay to measure this compound target engagement in vivo. This method utilizes a deuterium-labeled tracer to assess the functional inhibition of SCD1 in the liver.[10] Additionally, alternative methods for assessing target engagement are briefly discussed.

Principle of the Plasma-Based Target Engagement Assay

The primary method for assessing this compound target engagement relies on monitoring the enzymatic activity of SCD1 in vivo. This is achieved by administering an exogenous, stable isotope-labeled substrate, d7-stearic acid, and subsequently measuring the appearance of its desaturated product, d7-oleic acid, in the plasma.[10] Since this compound is a liver-targeted SCD1 inhibitor, a reduction in the conversion of d7-stearic acid to d7-oleic acid in plasma serves as a direct pharmacodynamic marker of target engagement in the liver.[10] This approach offers a noninvasive and functionally relevant readout of SCD1 inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the plasma-based target engagement assay.

cluster_0 SCD1-Mediated Desaturation Pathway Stearoyl-CoA (Saturated Fatty Acid) Stearoyl-CoA (Saturated Fatty Acid) SCD1 SCD1 Stearoyl-CoA (Saturated Fatty Acid)->SCD1 Oleoyl-CoA (Monounsaturated Fatty Acid) Oleoyl-CoA (Monounsaturated Fatty Acid) SCD1->Oleoyl-CoA (Monounsaturated Fatty Acid) Desaturation This compound This compound This compound->SCD1 Inhibition

Caption: Simplified signaling pathway of SCD1 inhibition by this compound.

cluster_1 Experimental Workflow for Plasma-Based Target Engagement Assay A Animal Acclimation and Grouping B Oral Predosing with Vehicle or this compound A->B C Oral Administration of d7-Stearic Acid Tracer B->C D Serial Plasma Sample Collection C->D E Fatty Acid Extraction from Plasma D->E F LC-MS/MS Analysis of d7-Stearic Acid and d7-Oleic Acid E->F G Data Analysis: Calculate Product/Substrate Ratio F->G

Caption: Experimental workflow for the in vivo plasma-based target engagement assay.

Experimental Protocol: Plasma-Based d7-Stearic Acid Assay

This protocol is adapted from studies evaluating this compound in preclinical models.[10]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methocel)

  • d7-Stearic Acid

  • Sprague-Dawley (SD) rats (or other appropriate animal model)

  • Oral gavage needles

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • Freezer (-80°C)

  • Solvents for fatty acid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Handling and Dosing:

    • Acclimate male SD rats for at least 3 days prior to the experiment.

    • Group animals and fast them overnight before dosing.

    • Administer this compound orally at the desired dose (e.g., 10 mg/kg) or vehicle to the control group. The volume is typically 1-2 ml/kg.[10]

  • Tracer Administration:

    • At a specified time post-MK-8245 administration (e.g., 1, 6, or 17 hours), orally administer d7-stearic acid at a dose of 5 mg/kg.[10]

  • Plasma Collection:

    • Collect blood samples (approximately 100 µL) into EDTA-coated tubes at multiple time points after tracer administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Perform a lipid extraction from the plasma samples.

    • Analyze the extracted lipids using a validated LC-MS/MS method to quantify the concentrations of d7-stearic acid and its product, d7-oleic acid.

  • Data Analysis:

    • Calculate the ratio of d7-oleic acid to d7-stearic acid at each time point for each animal.

    • Compare the ratios between the vehicle-treated and this compound-treated groups. A significant reduction in this ratio in the treated group indicates target engagement.

Data Presentation

The following table summarizes representative data from in vivo studies with this compound, illustrating the dose-dependent inhibition of SCD1 activity.

Treatment GroupDose (mg/kg)Time Post-Dose (h)d7-Oleic Acid / d7-Stearic Acid Ratio (% of Vehicle)
Vehicle-1100
This compound0.111~70
This compound0.331~40
This compound21~10
Vehicle-6100
This compound106Significantly Reduced
Vehicle-17100
This compound1017Significantly Reduced

Note: The values in this table are illustrative and based on published data.[10] Actual results may vary depending on experimental conditions.

Alternative In Vivo Target Engagement Methods

While the plasma-based tracer assay is a robust method for this compound, other techniques can also be employed to measure target engagement, though they may be more invasive or less directly measure enzymatic function.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein upon ligand binding.[8][11] In an in vivo setting, tissues of interest (e.g., liver) would be collected from treated and untreated animals, heated to various temperatures, and the amount of soluble SCD1 protein remaining would be quantified. Increased thermal stability in the this compound-treated group would indicate target engagement.

  • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active site of an enzyme.[12] A competitive ABPP experiment could be designed where liver lysates from treated and untreated animals are incubated with an SCD1-specific activity-based probe. Reduced labeling of SCD1 by the probe in the this compound-treated group would signify target engagement.

  • Positron Emission Tomography (PET): This non-invasive imaging technique requires the development of a radiolabeled tracer that specifically binds to SCD1. PET imaging would allow for the direct visualization and quantification of SCD1 occupancy by this compound in the liver and other tissues over time.

Conclusion

Measuring target engagement in vivo is a cornerstone of modern drug development, providing a critical link between dosing, target interaction, and therapeutic outcome.[7] The plasma-based d7-stearic acid assay is a validated, noninvasive, and clinically translatable method to quantify the in vivo target engagement of the liver-targeted SCD1 inhibitor, this compound.[10] This assay provides a functional readout of SCD1 inhibition and is invaluable for dose-selection and establishing PK/PD relationships in both preclinical and clinical studies. While alternative methods like CETSA and ABPP exist, the tracer-based assay remains a highly relevant and practical approach for this specific therapeutic agent.

References

Application Notes and Protocols for the Quantification of MK-8245 in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8245 is a potent and liver-targeted inhibitor of stearoyl-CoA desaturase (SCD).[1][2] Accurate quantification of this compound in various tissues, particularly the liver, is crucial for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies to assess its efficacy and safety. This document provides detailed application notes and standardized protocols for the analytical methods used to quantify this compound in tissue samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.

While quantitative whole-body autoradiography (QWBA) has been utilized to confirm the distribution of 14C-labeled this compound, demonstrating its preferential accumulation in the liver, LC-MS/MS offers a more accessible and non-radioactive method for routine quantitative analysis.[3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the precise and accurate quantification of this compound in tissue homogenates. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Experimental Workflow

The overall workflow for the quantification of this compound in tissue samples is depicted below.

This compound Tissue Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue_collection Tissue Collection & Snap Freezing homogenization Tissue Homogenization tissue_collection->homogenization protein_precipitation Protein Precipitation & Extraction homogenization->protein_precipitation supernatant_collection Supernatant Collection & Evaporation protein_precipitation->supernatant_collection reconstitution Reconstitution supernatant_collection->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification in tissue.

Detailed Experimental Protocols

Protocol 1: Tissue Sample Preparation and Extraction

This protocol outlines the steps for the homogenization and extraction of this compound from tissue samples.

Materials:

  • Tissue samples (e.g., liver), stored at -80°C

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)

  • Precellys® ceramic beads (or similar)

  • Bead beater homogenizer (e.g., Precellys® 24)

  • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • Nitrogen evaporator

  • Reconstitution solution: 50:50 Acetonitrile:Water with 0.1% formic acid

Procedure:

  • Tissue Weighing: Weigh the frozen tissue sample (typically 50-100 mg).

  • Homogenization:

    • Place the weighed tissue in a 2 mL tube containing ceramic beads.

    • Add a 3-fold volume (w/v) of ice-cold PBS (e.g., for 100 mg of tissue, add 300 µL of PBS).

    • Homogenize the tissue using a bead beater homogenizer (e.g., two cycles of 20 seconds at 6,000 Hz with a 15-second pause in between). Keep samples on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the analyte.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for this compound quantification. Method optimization and validation are essential.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Hypothetical - requires optimization with the specific compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ion m/z values for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

Data Acquisition and Processing:

  • Acquire data using the instrument's software.

  • Process the data using appropriate software (e.g., MassLynx, Analyst, Xcalibur).

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)
This compound1 - 1000>0.9911000

Table 2: Bioanalytical Method Validation Summary

ParameterAcceptance CriteriaResult for this compound
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)Insert Data
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)Insert Data
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Insert Data
Recovery (%) Consistent and reproducibleInsert Data
Matrix Effect Within acceptable limitsInsert Data
Stability Stable under tested conditionsInsert Data

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for bioanalytical method validation.

Bioanalytical Method Validation cluster_criteria Acceptance Criteria selectivity Selectivity fda_guidance FDA/ICH Guidelines selectivity->fda_guidance accuracy Accuracy accuracy->fda_guidance precision Precision precision->fda_guidance sensitivity Sensitivity (LLOQ) sensitivity->fda_guidance recovery Recovery recovery->fda_guidance matrix_effect Matrix Effect matrix_effect->fda_guidance stability Stability stability->fda_guidance

Caption: Key parameters for bioanalytical method validation.

Disclaimer: The provided LC-MS/MS parameters are suggested starting points and require optimization and full validation according to regulatory guidelines (e.g., FDA, ICH M10) for use in regulated studies. The user must establish and validate the method in their laboratory.

References

Troubleshooting & Optimization

Technical Support Center: MK-8245 Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stearoyl-CoA desaturase (SCD) inhibitor, MK-8245. The focus of this resource is to address challenges related to its solubility for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a poorly water-soluble compound. It is practically insoluble in water and ethanol. However, it exhibits high solubility in dimethyl sulfoxide (DMSO).

Q2: I am observing precipitation of this compound when preparing my formulation for oral gavage. What could be the cause?

A2: Precipitation during formulation preparation is a common issue with poorly soluble compounds like this compound. Potential causes include:

  • Incorrect solvent or vehicle composition: this compound requires a specific combination of solvents and excipients to remain in solution for in vivo administration.

  • Improper mixing or order of addition: The sequence in which solvents and the compound are mixed can significantly impact solubility.

  • Temperature effects: Changes in temperature during preparation or storage can lead to precipitation.

  • High drug concentration: You may be attempting to formulate this compound at a concentration that exceeds its solubility limit in the chosen vehicle.

Q3: Are there any recommended formulations for oral administration of this compound in animal models?

A3: Yes, several formulations have been developed to successfully administer this compound orally in preclinical studies. These typically involve a combination of a primary solvent like DMSO with co-solvents, surfactants, or lipid-based vehicles to enhance and maintain solubility. Specific examples are provided in the Experimental Protocols section below.

Q4: My this compound formulation appears clear initially but shows precipitation over time. How can I improve its stability?

A4: The stability of a formulation is crucial for consistent dosing. To improve the stability of your this compound formulation, consider the following:

  • Vehicle selection: Using a vehicle with co-solvents like PEG300 and a surfactant like Tween-80 can help maintain a stable solution. Alternatively, a lipid-based vehicle such as corn oil can be suitable, especially for longer-term studies.

  • Use of cyclodextrins: Encapsulating this compound within a cyclodextrin like SBE-β-CD can enhance its aqueous solubility and stability.

  • Fresh preparation: It is always recommended to prepare the formulation fresh before each experiment to minimize the risk of precipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder is not dissolving. Inappropriate solvent selection.This compound is known to be soluble in DMSO. Start by preparing a stock solution in 100% DMSO.
Insufficient mixing.Ensure vigorous vortexing or sonication to aid dissolution in the initial solvent.
Precipitation occurs after adding aqueous components. The drug is crashing out of the initial solvent.Follow a sequential addition protocol. For example, first, mix the DMSO stock with a co-solvent like PEG300 before introducing aqueous solutions like saline.
The final concentration is too high for the chosen vehicle.Refer to the quantitative solubility data to ensure your target concentration is achievable in the selected formulation.
Inconsistent results in animal studies. Poor bioavailability due to precipitation in the GI tract.Consider using a lipid-based formulation (e.g., with corn oil) or a formulation containing a surfactant (e.g., Tween-80) to improve in vivo solubility and absorption.
Inaccurate dosing due to a non-homogenous suspension.If using a suspension, ensure it is uniformly mixed before each animal is dosed. If possible, aim for a clear solution to ensure dose uniformity.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/Vehicle Solubility Source
Dimethyl Sulfoxide (DMSO)93 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

Below are detailed methodologies for preparing common in vivo formulations for this compound.

Protocol 1: Co-Solvent/Surfactant Formulation

This protocol is suitable for achieving a clear solution for oral gavage.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 1 part of the DMSO stock to 4 parts of PEG300.

  • Mix the DMSO/PEG300 solution thoroughly.

  • Add Tween-80 to the mixture (to a final concentration of 5%). Mix well.

  • Finally, add saline to reach the final volume (to a final concentration of 45%). Mix until a clear solution is obtained.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes a cyclodextrin to improve aqueous solubility.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add the DMSO stock solution to the 20% SBE-β-CD solution. For a final formulation with 10% DMSO, you would add 1 part of the DMSO stock to 9 parts of the SBE-β-CD solution.

  • Mix thoroughly until a clear solution is achieved.

Protocol 3: Lipid-Based Formulation

This protocol is often used for longer-term studies.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add the DMSO stock solution to the corn oil. For a final formulation with 10% DMSO, you would add 1 part of the DMSO stock to 9 parts of corn oil.

  • Mix thoroughly. This may result in a clear solution or a fine suspension. Ensure homogeneity before administration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration start Start with this compound Powder stock Prepare Stock Solution in DMSO start->stock mix Mix Stock with Vehicle (Follow Protocol) stock->mix vehicle Select Vehicle (Co-solvent, Cyclodextrin, or Lipid) vehicle->mix formulation Final Formulation for Dosing mix->formulation administer Oral Gavage to Animal Model formulation->administer Dose Calculation observe Monitor for Adverse Effects and Therapeutic Outcomes administer->observe endpoint Endpoint observe->endpoint

Caption: Experimental workflow for preparing and administering this compound.

troubleshooting_logic start Issue: this compound Precipitation cause1 During Preparation? start->cause1 Yes cause2 After Preparation (Stability)? start->cause2 No solution1a Check Order of Addition and Mixing Technique cause1->solution1a solution1b Verify Final Concentration is within Solubility Limit cause1->solution1b solution2a Prepare Fresh Formulation cause2->solution2a solution2b Consider Alternative Vehicle (e.g., Lipid-based for stability) cause2->solution2b

Caption: Troubleshooting logic for this compound precipitation issues.

References

troubleshooting unexpected results with MK-8245

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MK-8245, a potent, liver-targeted stearoyl-CoA desaturase (SCD) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and liver-specific inhibitor of stearoyl-CoA desaturase (SCD).[1][2] SCD is an enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). By inhibiting SCD, this compound decreases the production of MUFAs, leading to an accumulation of SFAs. This alteration in the lipid profile is being investigated for its therapeutic effects in metabolic diseases like type 2 diabetes and dyslipidemia.[3][4][5] The compound is designed to be actively transported into liver cells through organic anion transporting polypeptides (OATPs), which enhances its liver-targeted effects and minimizes systemic side effects.[4][5]

Q2: What are the known species reactivities for this compound?

A2: this compound is a potent inhibitor of human, rat, and mouse SCD1.[1][2] This broad species reactivity makes it a versatile tool for both in vitro and in vivo preclinical studies.

Q3: What were the reported outcomes of Phase I clinical trials for this compound?

A3: A Phase I clinical trial of this compound for Type 2 diabetes reported no severe adverse events.[6]

Q4: What are the potential off-target effects or unexpected biological consequences of SCD inhibition?

A4: Systemic (non-liver-targeted) inhibition of SCD has been associated with adverse effects such as dry skin, hair loss, and eye dryness in preclinical models.[3][4][5] this compound was specifically designed to be liver-targeted to mitigate these issues.[3][4][5] However, researchers should be aware that SCD activity is implicated in various cellular processes. Inhibition of SCD can lead to an accumulation of saturated fatty acids, which may induce endoplasmic reticulum (ER) stress, apoptosis (lipotoxicity), and sensitization to ferroptosis.[6]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed in cell culture experiments.

  • Possible Cause 1: Cell line sensitivity to SFA accumulation.

    • Explanation: Different cell lines have varying capacities to handle saturated fatty acid (SFA) accumulation. The inhibition of SCD by this compound leads to an increase in the SFA/MUFA ratio, which can induce lipotoxicity, ER stress, and apoptosis in susceptible cells.[6]

    • Troubleshooting Steps:

      • Perform a dose-response curve: Determine the EC50 for cytotoxicity in your specific cell line.

      • Reduce incubation time: Shorter exposure to this compound may achieve the desired SCD inhibition without triggering cell death.

      • Supplement with oleate: Co-treatment with the MUFA oleate can often rescue cells from SFA-induced lipotoxicity and confirm that the observed cytotoxicity is mechanism-based.[6]

      • Measure markers of ER stress and apoptosis: Assess the expression of markers like CHOP, cleaved caspase-3, or perform a TUNEL assay to confirm the cell death pathway.

  • Possible Cause 2: Off-target effects in your specific cell model.

    • Explanation: While this compound is a highly specific SCD inhibitor, off-target effects can never be fully excluded, especially at high concentrations.

    • Troubleshooting Steps:

      • Use a structurally different SCD inhibitor: Compare the effects of this compound with another known SCD inhibitor to see if the cytotoxicity is consistent with SCD inhibition.

      • SCD1 knockdown/knockout: Use siRNA or a knockout cell line for SCD1 to mimic the effect of the inhibitor and verify that the phenotype is dependent on SCD1 loss of function.

Issue 2: Lack of expected therapeutic effect (e.g., no change in lipid profile) in an animal model.

  • Possible Cause 1: Insufficient drug exposure.

    • Explanation: The dose and route of administration may not be optimal for achieving sufficient liver concentrations of this compound in your specific animal model or experimental conditions.

    • Troubleshooting Steps:

      • Verify formulation and administration: Ensure this compound is properly solubilized and administered as per the recommended protocol. A common oral dosage used in mice is 10 mg/kg.[1]

      • Pharmacokinetic (PK) analysis: If possible, measure the concentration of this compound in plasma and liver tissue to confirm adequate exposure.

      • Dose escalation study: Perform a study with increasing doses of this compound to determine the minimum effective dose in your model.

  • Possible Cause 2: Model-specific biology.

    • Explanation: The underlying biology of your animal model (e.g., diet, genetics) may influence its response to SCD inhibition. For instance, the composition of the dietary fat can significantly impact the metabolic effects of SCD inhibitors.

    • Troubleshooting Steps:

      • Control the diet: Ensure the use of a consistent and appropriate diet (e.g., a high-fat diet to induce a metabolic phenotype) throughout the study.

      • Measure target engagement: Directly measure the desaturation index (e.g., the ratio of oleic acid to stearic acid) in liver tissue or plasma to confirm that this compound is inhibiting SCD activity at the molecular level.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (SCD1) 1 nMHuman[1][2]
3 nMRat[1][2]
3 nMMouse[1][2]
IC50 (Cell-based) 68 nMRat Hepatocytes[1]
~1 µMHepG2 Cells[1]
In Vivo Dosage 10 mg/kg (p.o.)eDIO Mice[1]

Experimental Protocols

Protocol 1: In Vitro SCD1 Inhibition Assay in Hepatocytes

  • Cell Culture: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2, though they are less sensitive[1]) in collagen-coated plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Lipid Extraction: After incubation, wash the cells with PBS, and then lyse the cells. Extract total lipids using a standard method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Analysis: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography (GC) to determine the relative amounts of different fatty acids, particularly stearic acid (C18:0) and oleic acid (C18:1).

  • Data Analysis: Calculate the desaturation index (e.g., C18:1/C18:0 ratio). Plot the desaturation index against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

SCD1_Signaling_Pathway cluster_input Substrates cluster_enzyme Enzyme cluster_output Products cluster_inhibitor Inhibition Saturated Fatty Acyl-CoA Saturated Fatty Acyl-CoA SCD1 SCD1 Saturated Fatty Acyl-CoA->SCD1 Substrate Monounsaturated Fatty Acyl-CoA Monounsaturated Fatty Acyl-CoA SCD1->Monounsaturated Fatty Acyl-CoA Catalysis This compound This compound This compound->SCD1 Inhibition

Caption: Mechanism of SCD1 inhibition by this compound.

Experimental_Workflow A 1. In Vitro Assay (IC50 Determination) B 2. Cell-Based Assay (Hepatocytes) A->B C 3. In Vivo Model (e.g., DIO Mice) B->C D 4. Dosing & PK/PD C->D G 7. Safety/Tox Assessment C->G E 5. Efficacy Readouts (e.g., Glucose, Lipids) D->E F 6. Target Engagement (Desaturation Index) D->F Troubleshooting_Tree Start Unexpected Result Observed IssueType What is the issue? Start->IssueType Cytotoxicity High Cytotoxicity in vitro IssueType->Cytotoxicity In Vitro NoEffect Lack of Efficacy in vivo IssueType->NoEffect In Vivo CheckSensitivity Check Cell Sensitivity (Dose-Response, Oleate Rescue) Cytotoxicity->CheckSensitivity CheckDose Check Dose & PK NoEffect->CheckDose CheckTarget Confirm Target Engagement (Desaturation Index) CheckDose->CheckTarget CheckModel Assess Animal Model (Diet, Genetics) CheckTarget->CheckModel

References

potential off-target effects of MK-8245 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MK-8245. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2] It is designed to have high specificity for the liver by utilizing organic anion transporting polypeptides (OATPs) for active transport into hepatocytes.[1][3] Its primary on-target effect is the inhibition of the conversion of saturated fatty acids into monounsaturated fatty acids.

Q2: Are there any known off-target effects of this compound in non-liver tissues?

The development of this compound as a liver-targeted inhibitor was specifically intended to minimize the adverse effects observed with systemic SCD inhibitors, which can cause issues in the skin and eyes due to the depletion of essential lipids.[1][3] While Phase I clinical trials for type 2 diabetes reported no severe adverse events, researchers should remain aware of the potential for on-target effects in any SCD-expressing cells in their culture system.[4]

Q3: My cells are showing a phenotype inconsistent with SCD1 inhibition. Could this be an off-target effect?

Observing a phenotype that does not align with the known function of the intended target is a key indicator of potential off-target effects. It is crucial to perform a series of validation experiments to distinguish between on-target and off-target phenomena.[5]

Q4: What are some common sources of artifacts in cell culture experiments with small molecule inhibitors?

Inconsistent results can arise from various factors unrelated to the specific activity of the inhibitor. These include:

  • Solvent Effects: The vehicle used to dissolve the inhibitor (e.g., DMSO) can have independent effects on cell physiology.

  • Compound Stability: Degradation of the compound over time can lead to a loss of potency or the generation of active metabolites.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media components can influence cellular responses.[6][7]

  • Plasticware Contamination: Chemicals can leach from plastic dishes and interfere with assays.[8]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular response (e.g., unexpected morphological change, altered signaling pathway) that is not readily explained by the inhibition of SCD1.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting SCD1 in your cell system at the concentrations used. This can be done by measuring the ratio of monounsaturated to saturated fatty acids.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare it to the IC50 for SCD1 inhibition. A significant difference in potency may suggest an off-target effect.[5]

  • Use a Structurally Unrelated SCD1 Inhibitor: Treat your cells with an SCD1 inhibitor from a different chemical class. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.[5]

  • Rescue Experiment: If possible, overexpress SCD1 in your cells. If this does not rescue the unexpected phenotype, it points towards the involvement of other targets.[5]

G

Issue 2: High Cell Toxicity at Effective Concentrations

You are observing significant cytotoxicity at concentrations required to inhibit SCD1.

Troubleshooting Steps:

  • Assess On-Target Toxicity: Determine if the observed toxicity is a direct result of SCD1 inhibition. This can be investigated by:

    • Using a cell line that does not express SCD1 as a counter-screen. If toxicity persists, it is likely an off-target effect.[5]

    • Knocking down SCD1 using siRNA or shRNA. If this replicates the toxicity, it suggests an on-target effect.

  • Evaluate Experimental Conditions:

    • Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is not toxic to your cells.

    • Incubation Time: Optimize the duration of treatment. Prolonged exposure may lead to toxicity.

    • Cell Confluency: High cell confluency can alter cellular metabolism and sensitivity to compounds.[6]

  • Consider Compensatory Pathways: Inhibition of a key metabolic enzyme like SCD1 can lead to the accumulation of saturated fatty acids, which can induce endoplasmic reticulum (ER) stress and apoptosis.[4]

G

Data Presentation

Table 1: Hypothetical Off-Target Screening Data for this compound

This table presents a hypothetical example of data from a broad off-target screening panel. Note: This is illustrative data for troubleshooting purposes and does not represent actual experimental results.

Target ClassRepresentative TargetsThis compound Activity (% Inhibition @ 10 µM)
Kinases ABL1, SRC, EGFR, VEGFR2< 5%
GPCRs ADRB2, DRD2, HTR1A< 10%
Ion Channels hERG, SCN5A, CACNA1C< 2%
Nuclear Receptors ESR1, AR, PPARg< 8%
Other Enzymes FASN, ACC1, HMGCR< 15%

Table 2: Troubleshooting Checklist and Expected Outcomes

Experimental StepParameterExpected Outcome for On-Target EffectExpected Outcome for Off-Target Effect
Dose-Response EC50 for phenotype vs. IC50 for SCD1Similar potencyDisparate potency
Orthogonal Inhibitor Phenotype with unrelated SCD1 inhibitorPhenotype is replicatedPhenotype is not replicated
Rescue Experiment SCD1 OverexpressionPhenotype is rescued or diminishedPhenotype is unchanged
Counter-Screen Treatment of SCD1-null cellsNo phenotype observedPhenotype persists

Experimental Protocols

Protocol 1: Assessing On-Target SCD1 Inhibition in Cell Culture

Objective: To confirm that this compound is inhibiting SCD1 activity in the experimental cell line.

Methodology:

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-range of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Fatty Acid Labeling: Introduce a stable isotope-labeled saturated fatty acid (e.g., ¹³C₁₆-palmitic acid) to the culture medium for the final 4-6 hours of treatment.

  • Lipid Extraction: Harvest the cells, wash with PBS, and perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry to determine the ratio of the labeled monounsaturated fatty acid (e.g., ¹³C₁₆-palmitoleic acid) to the labeled saturated fatty acid precursor.

  • Data Analysis: Calculate the percent inhibition of SCD1 activity at each concentration of this compound relative to the vehicle control and determine the IC50 value.

G

Protocol 2: Investigating ER Stress Induction

Objective: To determine if treatment with this compound induces an endoplasmic reticulum (ER) stress response.

Methodology:

  • Cell Treatment: Treat cells with this compound at the concentration of interest, a vehicle control, and a positive control for ER stress (e.g., tunicamycin or thapsigargin).

  • Cell Lysis: After the desired treatment duration (e.g., 8, 16, 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform SDS-PAGE and western blotting to analyze the expression and phosphorylation of key ER stress markers.

    • PERK Pathway: p-eIF2α, ATF4, CHOP

    • IRE1 Pathway: Spliced XBP1 (requires RT-PCR for definitive analysis)

    • ATF6 Pathway: Cleaved ATF6

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of ER stress markers in this compound-treated cells to the controls.

G

References

minimizing MK-8245 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing potential toxicity associated with the stearoyl-CoA desaturase (SCD) inhibitor, MK-8245, in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule inhibitor of stearoyl-CoA desaturase (SCD).[1][2] SCD is a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] By inhibiting SCD, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs, which can induce lipotoxicity and cell death in cancer cells and modulate lipid metabolism.[4][5]

Q2: What are the known toxicities of general SCD inhibitors?

A2: Systemic (non-targeted) inhibition of SCD1 is commonly associated with adverse effects in preclinical models, primarily affecting the skin and eyes.[5][6] These toxicities are mechanism-based, arising from the depletion of essential lubricating lipids in sebaceous glands and meibomian glands.[6][7] Common findings include dry skin, hair loss, and eye discharge.[4]

Q3: How is this compound designed to minimize these toxicities?

A3: this compound was specifically engineered as a liver-targeted inhibitor to establish a better therapeutic window.[5][6][7] It utilizes liver-specific organic anion transporting polypeptides (OATPs) for active transport into hepatocytes.[5][7] This design aims to maximize its concentration and efficacy in the liver, the desired site of action for treating metabolic diseases like diabetes and dyslipidemia, while minimizing exposure to tissues like the skin and eyes.[5][6][7]

Q4: What was the clinical development status of this compound?

A4: this compound was advanced into Phase I and Phase II clinical trials for type 2 diabetes.[2][4] While initial Phase I trials reported no severe adverse events, the clinical development of this compound was subsequently abandoned.[4][5] The specific reasons for the discontinuation have not been detailed in publicly available literature.

Q5: What is the potency of this compound?

A5: this compound is a highly potent inhibitor of SCD1 across multiple species. The in vitro potency is summarized in the table below.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 Value
Human SCD11 nM[1][2]
Rat SCD13 nM[1][2]
Mouse SCD13 nM[1][2]
Rat Hepatocyte Assay (OATP-functional)68 nM[1]
HepG2 Cell Assay (OATP-deficient)~1 µM[1]

Troubleshooting Guide for Long-Term In Vivo Studies

Q: We are observing unexpected skin lesions or alopecia in our long-term animal study with this compound. How should we proceed?

A: Although this compound is liver-targeted, high doses or prolonged administration might lead to sufficient systemic exposure to cause the characteristic skin toxicities of SCD inhibitors.

  • Immediate Actions:

    • Document and Score: Photographically document the lesions and use a standardized scoring system for alopecia and dermatitis.

    • Dose Evaluation: Consider if the dose being used is significantly higher than those reported in preclinical efficacy studies (e.g., 10 mg/kg in mice).[1] It may be necessary to perform a dose-reduction experiment.

    • Histopathology: Collect skin biopsies for histopathological analysis to confirm if the findings are consistent with sebaceous gland atrophy, a hallmark of SCD inhibition.

  • Potential Mitigation Strategies:

    • Dose Reduction: Lower the dose to the minimal effective level.

    • Intermittent Dosing: Explore alternative dosing schedules (e.g., 5 days on, 2 days off) to allow for partial recovery of lipid homeostasis in peripheral tissues.

    • Topical Emollients: For mild dermatitis, application of moisturizing lotions may provide supportive care, though this is primarily palliative.[8]

Q: Our animals are showing signs of ocular irritation (e.g., discharge, squinting). What is the likely cause and what should we do?

A: Ocular toxicity, particularly dry eye, is a known side effect of systemic SCD inhibition.[5] This is due to the inhibition of SCD in the meibomian glands of the eyelids, which are modified sebaceous glands.

  • Immediate Actions:

    • Ophthalmic Examination: Conduct a baseline and follow-up ophthalmic examination, including a slit-lamp exam if possible, to assess for signs of keratopathy or conjunctivitis.[9]

    • Confirm Drug-Related Effect: Temporarily interrupt dosing in a small cohort to see if the symptoms resolve, which would strongly suggest a drug-related effect.

  • Potential Mitigation Strategies:

    • Dose Modification: As with skin toxicities, dose reduction is the primary mitigation strategy.[9]

    • Supportive Care: Use preservative-free lubricating eye drops to alleviate dryness and irritation. This is a common strategy for managing drug-induced ocular surface disease.[9]

Q: How can we monitor the pharmacodynamic effect and potential for toxicity of this compound in our studies?

A: Monitoring both on-target pharmacodynamic effects and potential toxicity biomarkers is crucial.

Table 2: Monitoring Parameters for this compound Studies

ParameterMethodPurpose
Pharmacodynamics
Fatty Acid Desaturation IndexGas Chromatography-Mass Spectrometry (GC-MS) of plasma or tissue lipidsTo confirm on-target SCD1 inhibition by measuring the ratio of MUFAs to SFAs (e.g., 18:1n-9/18:0).[10] A significant reduction indicates target engagement.
Safety & Toxicity
Dermatological AssessmentDaily visual inspection and scoringTo monitor for alopecia, dermatitis, and skin dryness.
Ocular AssessmentDaily visual inspection; periodic ophthalmic examsTo monitor for eye discharge, squinting, and signs of keratopathy.
Liver Function TestsSerum analysis (ALT, AST, ALP, Bilirubin)To monitor for potential liver toxicity, although this compound was designed to be liver-safe.
Complete Blood Count (CBC)Blood analysisGeneral health monitoring.
HistopathologyMicroscopic examination of tissues (liver, skin, Harderian gland) at necropsyTo identify any cellular changes associated with long-term drug administration.[7]

Experimental Protocols

Protocol: Assessment of In Vivo SCD1 Activity via Fatty Acid Desaturation Index

This protocol describes a method to determine the pharmacodynamic effect of this compound by measuring the ratio of monounsaturated to saturated fatty acids in plasma or tissue.[10]

  • Sample Collection:

    • Collect blood from animals (e.g., via retro-orbital sinus or tail vein) into EDTA-coated tubes at baseline and at specified time points post-MK-8245 administration.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • For tissue analysis, harvest tissues of interest (e.g., liver, tumor), snap-freeze in liquid nitrogen, and store at -80°C.

  • Lipid Extraction:

    • Thaw plasma or homogenize tissue samples.

    • Extract total lipids using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform:methanol solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Transesterify the fatty acids to FAMEs by incubating the dried lipid extract with a reagent like 14% boron trifluoride in methanol at 100°C for 30 minutes.

  • GC-MS Analysis:

    • Extract the FAMEs into a non-polar solvent (e.g., hexane).

    • Inject the FAME-containing hexane layer into a gas chromatograph equipped with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., a DB-225 column) to separate the different FAMEs based on their chain length and degree of saturation.

    • Identify and quantify the peaks corresponding to stearic acid (18:0) and oleic acid (18:1n-9) by comparing their retention times and mass spectra to known standards.

  • Calculation of Desaturation Index:

    • Calculate the SCD1 desaturation index as the ratio of the peak area of oleic acid (18:1n-9) to the peak area of stearic acid (18:0).

    • Compare the desaturation index in treated animals to that of vehicle-treated controls. A significant decrease in the ratio indicates effective SCD1 inhibition.

Visualizations

SCD1_Signaling_Pathway cluster_input Inputs cluster_enzyme Enzyme Action cluster_output Outputs & Cellular Components SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Product MK8245 This compound MK8245->SCD1 Inhibition Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) MUFA->Lipid_Synthesis Membrane_Fluidity Membrane Fluidity Lipid_Synthesis->Membrane_Fluidity Signaling Cell Signaling Lipid_Synthesis->Signaling

Caption: Mechanism of this compound action on the SCD1 pathway.

MK8245_Toxicity_Workflow cluster_study Long-Term In Vivo Study cluster_assessment Toxicity Assessment cluster_action Action Plan Start Administer this compound Monitor Daily Clinical Monitoring (Skin, Eyes, Behavior) Start->Monitor Sampling Periodic Blood Sampling Start->Sampling Adverse_Event Adverse Event Observed? Monitor->Adverse_Event Analyze_Samples Analyze Samples (Desaturation Index, LFTs) Sampling->Analyze_Samples Continue Continue Study Adverse_Event->Continue No Mitigate Implement Mitigation (Dose Reduction, Supportive Care) Adverse_Event->Mitigate Yes Necropsy End-of-Study Necropsy & Histopathology Analyze_Samples->Necropsy Continue->Necropsy Mitigate->Monitor

Caption: Experimental workflow for monitoring this compound toxicity.

MK8245_Liver_Targeting cluster_liver Liver Hepatocyte cluster_skin Skin Sebocyte MK8245_Circulation This compound in Systemic Circulation OATP OATP Transporter MK8245_Circulation->OATP Active Transport No_OATP Low/No OATP Transporter MK8245_Circulation->No_OATP Passive Diffusion (Low) MK8245_Liver This compound (High Concentration) OATP->MK8245_Liver SCD1_Liver SCD1 Inhibition (Therapeutic Effect) MK8245_Liver->SCD1_Liver Leads to MK8245_Skin This compound (Low Concentration) No_OATP->MK8245_Skin SCD1_Skin Minimal SCD1 Inhibition (Reduced Toxicity) MK8245_Skin->SCD1_Skin Leads to

Caption: Liver-targeting mechanism of this compound to reduce toxicity.

References

Technical Support Center: MK-8245 Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MK-8245 dosage to avoid adverse effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, liver-targeted inhibitor of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD, particularly in the liver, this compound can modulate lipid profiles and glucose metabolism.[1][2]

Q2: What are the known adverse effects associated with SCD inhibitors, and how does this compound mitigate these?

A2: Systemic inhibition of SCD has been linked to adverse effects in preclinical studies, including skin abnormalities (e.g., dry skin, hair loss) and eye issues (e.g., dry eyes).[1] These effects are thought to be mechanism-based, resulting from the depletion of essential lipids in these tissues. This compound was specifically designed as a liver-targeted inhibitor to establish a better therapeutic window. It utilizes organic anion transporting polypeptides (OATPs) to achieve high concentrations in the liver while minimizing exposure to other tissues like the skin and eyes, thereby reducing the risk of these adverse events.[1][3]

Q3: What is a recommended starting dose for preclinical efficacy studies in mice?

A3: Based on preclinical studies, a dose of 10 mg/kg administered orally has been shown to result in a liver-concentrated tissue distribution profile in mice.[2] For assessing effects on glucose clearance in diet-induced obese (eDIO) mice, a dose-dependently effective dose with an ED50 of 7 mg/kg has been reported.[4] Therefore, a starting dose in the range of 5-10 mg/kg could be appropriate for efficacy studies, with adjustments based on the specific experimental model and endpoints.

Q4: How can I monitor for potential adverse effects during my experiments?

A4: Regular monitoring for signs of skin and eye irritation is crucial. This can include visual inspection for alopecia (hair loss), skin dryness or lesions, and eye discharge or squinting. For more detailed assessment, established preclinical toxicology protocols for dermal and ocular irritation can be adapted. It is also advisable to monitor for any changes in animal behavior or overall health.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Efficacy - Insufficient dosage for the specific animal model or disease state.- Issues with compound formulation or administration.- Perform a dose-response study to determine the optimal efficacious dose for your model.- Ensure proper formulation and administration techniques. Verify compound stability.
Observed Skin or Eye Irritation - Potential for off-target effects, although minimized with this compound's liver-targeting.- Higher than necessary dosage leading to systemic exposure.- Reduce the dosage to the lowest effective dose.- Confirm the liver-to-peripheral tissue concentration ratio in your model if possible.- Implement a more frequent monitoring schedule for early detection.
Variability in Experimental Results - Differences in animal genetics, diet, or environment.- Inconsistent timing of compound administration and measurements.- Standardize all experimental conditions, including animal strain, diet, and housing.- Adhere strictly to the experimental protocol for dosing and sample collection times.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Species IC50 (nM)
SCD1Human1[2]
SCD1Rat3[2]
SCD1Mouse3[2]
SCD Inhibition (Rat Hepatocyte Assay)Rat68[2]
SCD Inhibition (HepG2 Cell Assay)Human~1000[2]

Table 2: Preclinical Efficacy of this compound in eDIO Mice

Parameter Dose Effect
Glucose ClearanceED50 = 7 mg/kg[4]Dose-dependent improvement.
Body Weight Gain20 mg/kg (bid)Prevention of body weight gain.[4]
Liver Triglyceride Reduction20 mg/kg (bid)Maximally efficacious dose.[4]

Key Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in eDIO Mice
  • Animal Model: Male diet-induced obese (eDIO) C57BL/6 mice.

  • Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

  • Fasting: Fast mice for 6 hours with free access to water before the test.

  • Baseline Blood Glucose: Collect a baseline blood sample from the tail vein to measure fasting glucose levels.

  • This compound Administration: Administer this compound or vehicle orally at the desired dose (e.g., starting at 3 mg/kg and escalating).

  • Glucose Challenge: 60 minutes after compound administration, administer a glucose solution (2 g/kg) orally.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge to measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose concentration over time to assess glucose tolerance.

Protocol 2: Assessment of Liver Triglycerides
  • Animal Model and Dosing: Use the same animal model and dosing regimen as in the efficacy studies.

  • Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue.

  • Lipid Extraction: Homogenize a portion of the liver and extract total lipids using a suitable method (e.g., Folch method).

  • Triglyceride Quantification: Quantify the triglyceride content in the lipid extract using a commercial triglyceride assay kit.

  • Data Normalization: Normalize the triglyceride content to the weight of the liver tissue used for extraction.

Visualizations

Signaling_Pathway cluster_input Inputs cluster_process Metabolic Process cluster_output Outputs Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids This compound This compound This compound->SCD1 Triglyceride Synthesis Triglyceride Synthesis Monounsaturated Fatty Acids->Triglyceride Synthesis Membrane Fluidity Membrane Fluidity Monounsaturated Fatty Acids->Membrane Fluidity

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge cluster_measurement Measurement eDIO Mice eDIO Mice Fasting (6h) Fasting (6h) eDIO Mice->Fasting (6h) Oral Gavage (this compound or Vehicle) Oral Gavage (this compound or Vehicle) Fasting (6h)->Oral Gavage (this compound or Vehicle) Glucose Challenge (2g/kg) Glucose Challenge (2g/kg) Oral Gavage (this compound or Vehicle)->Glucose Challenge (2g/kg) Blood Glucose Monitoring Blood Glucose Monitoring Glucose Challenge (2g/kg)->Blood Glucose Monitoring

Caption: Oral Glucose Tolerance Test Workflow.

Caption: Therapeutic Window of this compound.

References

why fresh DMSO is important for MK-8245 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MK-8245.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in DMSO

Researchers may encounter challenges in dissolving this compound, a potent and liver-targeted stearoyl-CoA desaturase (SCD) inhibitor.[1][2][3][4] This guide provides a systematic approach to troubleshooting solubility issues.

Symptoms:

  • This compound powder does not fully dissolve in DMSO.

  • Precipitate forms in the this compound stock solution.

  • Inconsistent results in downstream experiments due to inaccurate compound concentration.

Root Cause Analysis and Solutions:

The primary factor affecting this compound solubility in DMSO is the quality and freshness of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water content can significantly reduce the solubility of compounds like this compound.[1][2]

Troubleshooting Workflow

cluster_troubleshooting This compound Solubility Troubleshooting start Start: this compound Solubility Issue check_dmso Step 1: Verify DMSO Quality start->check_dmso is_fresh Is the DMSO fresh and from a newly opened bottle? check_dmso->is_fresh use_new_dmso Action: Use a new, unopened bottle of anhydrous DMSO. is_fresh->use_new_dmso No check_storage Step 2: Review DMSO Storage Practices is_fresh->check_storage Yes use_new_dmso->check_storage proper_storage Is the DMSO stored in an airtight, light-protected container at room temperature? check_storage->proper_storage implement_storage Action: Implement proper DMSO storage protocols. proper_storage->implement_storage No solubilization_protocol Step 3: Follow Recommended Solubilization Protocol proper_storage->solubilization_protocol Yes implement_storage->solubilization_protocol protocol_followed Was the recommended protocol followed (warming, sonication)? solubilization_protocol->protocol_followed follow_protocol Action: Adhere to the detailed solubilization protocol. protocol_followed->follow_protocol No end End: Solubility Issue Resolved protocol_followed->end Yes follow_protocol->end

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is fresh DMSO critical for dissolving this compound?

A1: Fresh, anhydrous (water-free) DMSO is essential for achieving the maximum solubility of this compound. DMSO is highly hygroscopic and absorbs moisture from the air, which can significantly decrease its ability to dissolve certain compounds.[1][2][5] For this compound, product datasheets explicitly state that hygroscopic DMSO has a notable impact on its solubility and recommend using newly opened DMSO.[1][2]

Q2: How does water in DMSO affect compound solubility?

A2: The presence of water in DMSO alters its solvent properties. While DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, the introduction of water increases the polarity of the solvent mixture.[6][7] This change can lead to a decrease in the solubility of lipophilic compounds like many small molecule inhibitors. For some compounds, once they precipitate out of a DMSO/water mixture, they may be difficult to redissolve.

The Impact of Water on DMSO as a Solvent

cluster_dmso DMSO Properties cluster_water Effect of Moisture Fresh_DMSO Fresh Anhydrous DMSO High_Solubility High this compound Solubility Fresh_DMSO->High_Solubility enables Old_DMSO Old/Improperly Stored DMSO Water_Absorption Absorbs Atmospheric Water Old_DMSO->Water_Absorption Reduced_Solubility Reduced this compound Solubility Water_Absorption->Reduced_Solubility causes

Caption: The relationship between DMSO freshness, water absorption, and this compound solubility.

Q3: What are the best practices for storing DMSO to maintain its quality?

A3: To prevent moisture absorption and degradation, DMSO should be stored under the following conditions:

  • Airtight Container: Store in a tightly sealed, airtight container to minimize exposure to air.[8] Glass bottles are preferred.[8][9]

  • Room Temperature: Keep at a constant room temperature, ideally between 15°C and 30°C.[8]

  • Protection from Light: Store in a dark place or an opaque container to protect it from light, which can accelerate decomposition.[8]

  • Inert Gas: For long-term storage or high-purity applications, storing under an inert gas like argon or nitrogen can prevent moisture and oxidation.[5]

Q4: Can I use DMSO that has frozen?

A4: Yes. DMSO has a relatively high freezing point of about 18.5°C (65°F).[9] If it freezes, it can be thawed at room temperature or in a warm water bath without affecting its quality, provided the container remains sealed to prevent contamination.[9]

Q5: What are the degradation products of DMSO, and can they affect my experiments?

A5: Under high temperatures or in the presence of acids or bases, DMSO can decompose into products such as dimethyl sulfide, dimethyl sulfone, and formaldehyde.[10][11][12] While DMSO is generally stable at room temperature, these degradation products can act as impurities, potentially altering the solubility of your compound or interfering with biological assays. Using fresh, properly stored DMSO minimizes the presence of these impurities.

Data Presentation

CompoundSolventReported SolubilityReference
This compoundDMSO≥ 100 mg/mL (214.02 mM)[1]
This compoundDMSO> 10 mM[13][14]

Note: The solubility of this compound is highly dependent on the use of fresh, non-hygroscopic DMSO.[1][2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (from a newly opened bottle)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warm DMSO: If necessary, gently warm the new bottle of DMSO to room temperature if stored in a cool place. Ensure any frozen DMSO is completely thawed and homogenous.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 4.67 mg of this compound (Molecular Weight: 466.82 g/mol ).

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes to aid dissolution.[13][14]

  • Visual Inspection: Visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[1][2]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2]

    • Ensure the storage containers are tightly sealed and protected from light.[1][2]

References

Technical Support Center: MK-8245 Liver-Specific Action

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for confirming the liver-specific action of MK-8245. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the liver-specific targeting of this compound?

A1: this compound is designed to be a potent, liver-targeted stearoyl-CoA desaturase (SCD) inhibitor.[1][2][3][4] Its liver specificity is achieved through molecular recognition by liver-specific organic anion transporting polypeptides (OATPs).[1][3][4] These transporters are highly expressed on the surface of hepatocytes and facilitate the active uptake of this compound into the liver, thereby concentrating the drug in the target organ and minimizing its exposure to other tissues like the skin and eyes, where SCD inhibition can lead to adverse effects.[1][3][4]

Q2: How can I confirm the OATP-dependent uptake of this compound in vitro?

A2: To confirm OATP-dependent uptake, you can perform a comparative cell-based assay using a cell line that endogenously expresses OATPs (e.g., primary hepatocytes) and a cell line that has low or no OATP expression (e.g., HepG2 cells).[2] A significantly higher potency (lower IC50) of this compound in the OATP-expressing cells would indicate OATP-mediated uptake.

Q3: What are the key in vivo experiments to demonstrate the liver-specific action of this compound?

A3: The primary in vivo experiment is a tissue distribution study. This involves administering this compound to an animal model (e.g., rats, mice) and measuring the drug concentration in various tissues (liver, plasma, skin, eye, etc.) at different time points.[2] A higher concentration in the liver compared to other tissues will confirm its liver-targeting properties. Additionally, you can measure the downstream effects of SCD inhibition (e.g., changes in fatty acid profiles) in the liver versus other tissues.

Q4: I am observing off-target effects in my in vivo study. What could be the cause?

A4: Off-target effects could arise from several factors:

  • Species-specific differences in OATP expression: The expression and substrate specificity of OATPs can vary between species. Ensure that the animal model you are using has a similar OATP expression profile to humans for better translation of results.

  • High dosage: An excessively high dose might saturate the OATP-mediated uptake in the liver, leading to increased systemic circulation and uptake into other tissues. A dose-response study is recommended to find the optimal therapeutic window.

  • Metabolism of this compound: The metabolic profile of this compound could differ between species, potentially leading to active metabolites that have a different tissue distribution or off-target activities.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in vitro hepatocyte assays.
  • Possible Cause 1: Cell Health and Viability. Poor cell health can affect transporter function and overall drug metabolism.

    • Troubleshooting Step: Always perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your potency assay. Ensure that the cells are healthy and that the observed effect is not due to general cytotoxicity.

  • Possible Cause 2: OATP Expression Levels. OATP expression can vary between batches of primary hepatocytes or with passage number in cell lines.

    • Troubleshooting Step: Perform qPCR or western blotting to confirm the expression levels of relevant OATPs (e.g., OATP1B1, OATP1B3) in your cell models before conducting the experiment.

  • Possible Cause 3: Assay Conditions. The presence of other OATP substrates or inhibitors in the culture medium can interfere with this compound uptake.

    • Troubleshooting Step: Use a serum-free medium or a medium with well-defined components for the duration of the drug incubation.

Issue 2: Low liver-to-plasma concentration ratio in in vivo studies.
  • Possible Cause 1: Inefficient OATP-mediated uptake in the chosen animal model.

    • Troubleshooting Step: Before a full-scale in vivo study, perform a preliminary in vitro uptake assay using primary hepatocytes from the selected animal model to confirm efficient OATP-mediated transport of this compound.

  • Possible Cause 2: Rapid metabolism and clearance from the liver.

    • Troubleshooting Step: Conduct a pharmacokinetic study to determine the half-life of this compound in the liver and plasma. This will help in selecting the optimal time points for tissue collection in your distribution study.

  • Possible Cause 3: Saturation of OATP transporters at the administered dose.

    • Troubleshooting Step: Perform a dose-ranging study to assess the impact of dose on the liver-to-plasma concentration ratio. A lower dose might exhibit a more favorable liver-specific distribution.

Experimental Protocols

Protocol 1: In Vitro Confirmation of OATP-Mediated Uptake

Objective: To demonstrate that the uptake of this compound into hepatocytes is mediated by OATPs.

Methodology:

  • Cell Culture:

    • Culture primary rat hepatocytes (OATP-positive) and HepG2 cells (OATP-negative) in appropriate media.

  • SCD Inhibition Assay:

    • Seed cells in 96-well plates.

    • Treat cells with a serial dilution of this compound for a predetermined time.

    • Measure the activity of SCD1. This can be done by providing a radiolabeled substrate (e.g., [14C]-stearoyl-CoA) and measuring the formation of the radiolabeled product ([14C]-oleoyl-CoA) via scintillation counting.

  • Data Analysis:

    • Calculate the IC50 value for this compound in both cell types. A significantly lower IC50 in primary hepatocytes compared to HepG2 cells indicates OATP-mediated uptake.[2]

Data Presentation:

Cell LineOATP ExpressionThis compound IC50 (nM)
Primary Rat HepatocytesHigh68[2]
HepG2Low/None~1000[2]
Protocol 2: In Vivo Tissue Distribution Study

Objective: To determine the tissue distribution of this compound and confirm its accumulation in the liver.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg).[2]

  • Tissue Collection: At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood and various tissues (liver, skeletal muscle, skin, eye).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

  • Quantification:

    • Extract this compound from plasma and tissue homogenates.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of this compound in each tissue at each time point.

    • Determine the tissue-to-plasma concentration ratios.

Data Presentation:

TissueConcentration at Tmax (ng/g or ng/mL)Tissue-to-Plasma Ratio
LiverHigh>10
PlasmaModerate1
Skeletal MuscleLow<1
SkinLow<1
EyeLow<1

(Note: The actual values will depend on the specific experimental conditions.)

Visualizations

experimental_workflow cluster_invitro In Vitro Confirmation cluster_invivo In Vivo Confirmation cell_lines Select Cell Lines (OATP+ vs OATP-) potency_assay Perform SCD1 Potency Assay cell_lines->potency_assay ic50_determination Determine IC50 Values potency_assay->ic50_determination compare_ic50 Compare IC50s ic50_determination->compare_ic50 animal_model Select Animal Model compare_ic50->animal_model Proceed if liver-selective in vitro drug_admin Administer this compound animal_model->drug_admin tissue_collection Collect Tissues drug_admin->tissue_collection quantification Quantify Drug Levels (LC-MS/MS) tissue_collection->quantification ratio_calc Calculate Tissue/Plasma Ratios quantification->ratio_calc

Caption: Experimental workflow for confirming the liver-specific action of this compound.

signaling_pathway cluster_hepatocyte MK8245 This compound (in circulation) OATP OATP Transporter MK8245->OATP Uptake SCD1 SCD1 OATP->SCD1 This compound inhibits Hepatocyte Hepatocyte MUFA Monounsaturated Fatty Acids SCD1->MUFA SFA Saturated Fatty Acids SFA->SCD1

Caption: Mechanism of liver-specific uptake and action of this compound.

References

MK-8245 stability in different solvent preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MK-8245 in various solvent preparations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1][2] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact the solubility of the compound.[1][3]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur for several reasons. First, ensure that you are using a high-purity, anhydrous solvent, as contaminants or water can reduce solubility. If you have stored the solution at a low temperature, some components may have precipitated. Gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath can help redissolve the compound.[4] For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C, where they are stable for up to 6 months.[1][2] For short-term storage, -20°C is acceptable for up to 1 month.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] The solid, lyophilized form of this compound is stable for at least four years when stored at -20°C.

Q4: I am observing a loss of activity of this compound in my experiments over time. What could be the cause?

A4: A loss of activity could be due to the chemical degradation of this compound. The isoxazole ring within the this compound structure is known to be susceptible to certain conditions. Exposure to light, particularly UV light, can induce photochemical reactions leading to ring-opening and degradation.[6][7][8][9] Additionally, the isoxazole moiety can be unstable in basic (high pH) aqueous solutions, leading to base-catalyzed hydrolysis and ring cleavage.[10][11][12] To mitigate these issues, protect your solutions from light and maintain a neutral or slightly acidic pH.

Q5: How can I prepare a working solution of this compound for in vivo animal studies?

A5: Due to the poor aqueous solubility of this compound, a co-solvent system is typically required for in vivo administration. Here are a few common formulations starting from a DMSO stock solution:

  • PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][2]

  • Corn Oil: A suspension of 10% DMSO in 90% corn oil. This formulation should be used with caution for studies lasting longer than two weeks.[1]

It is recommended to prepare these working solutions fresh daily.[1]

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationReference(s)
DMSO≥ 100 mg/mL (214.02 mM)[1][2]
DMF30 mg/mL[13]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[13]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid (Lyophilized)-20°C≥ 4 years[13]
Stock Solution in DMSO-80°C6 months[1][2]
Stock Solution in DMSO-20°C1 month[1][2][5]

Experimental Protocols

Protocol: General Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent, such as HPLC-grade acetonitrile or methanol, at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period. Due to the known lability of the isoxazole ring in basic conditions, shorter time points may be necessary.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature and protect from light for a defined period.

  • Photolytic Degradation: Expose the solution of this compound (100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, typically a reverse-phase column with a gradient elution and UV detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation of this compound.

  • A mass balance should be calculated to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (100 µg/mL) stock->dilute thermal Thermal (Solid, 70°C) stock->thermal acid Acid Hydrolysis (0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1M NaOH, 60°C) dilute->base neutral Neutral Hydrolysis (Water, 60°C) dilute->neutral oxidation Oxidation (3% H₂O₂, RT) dilute->oxidation photo Photolysis (UV/Vis Light) dilute->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation & Degradant Identification hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway MK8245 This compound (Phenoxy-piperidine-isoxazole-tetrazole-acetic acid) Intermediate Ring-Opened Intermediate (e.g., β-keto nitrile) MK8245->Intermediate UV Light or High pH (Base) Products Degradation Products Intermediate->Products Further Hydrolysis/Rearrangement

Caption: A potential degradation pathway of this compound via isoxazole ring opening.

References

dealing with batch-to-batch variability of MK-8245

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the stearoyl-CoA desaturase (SCD) inhibitor, MK-8245. Inconsistent experimental outcomes can arise from several factors related to the specific batch of the compound being used. This guide offers a structured approach to identifying potential sources of this variability and provides detailed experimental protocols to help ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3] Its primary mechanism of action is the inhibition of SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[4][5] By inhibiting SCD1, this compound can modulate lipid metabolism. It was investigated for the treatment of type 2 diabetes and dyslipidemia.[1]

Q2: We are observing a different IC50 value for this compound in our assay compared to published data. Could this be due to batch-to-batch variability?

Yes, a discrepancy in IC50 values is a common indicator of batch-to-batch variability. Several factors related to the specific lot of this compound could contribute to this, including:

  • Purity of the compound: The presence of impurities can alter the effective concentration of the active compound.

  • Solubility issues: Different batches may exhibit variations in solubility, affecting the actual concentration in your assay.

  • Degradation of the compound: Improper storage or handling can lead to the degradation of this compound, reducing its potency.

We recommend performing a quality control check on your current batch. Please refer to the Troubleshooting Guide and the Experimental Protocols for guidance on how to qualify a new batch of this compound.

Q3: Our recent experiments with a new batch of this compound are showing unexpected cellular toxicity. What could be the cause?

Unexpected toxicity can be a significant concern and may be linked to the specific batch of this compound. Potential causes include:

  • Presence of toxic impurities: The synthesis of complex small molecules can sometimes result in by-products that may have toxic effects.

  • Residual solvents: Solvents used in the manufacturing process may not be fully removed and could contribute to cytotoxicity.

  • Different salt form or polymorph: Variations in the solid-state properties of the compound can affect its biological activity and toxicity.

It is crucial to assess the purity and identity of your this compound batch. Refer to the Troubleshooting Guide for a systematic approach to investigating this issue.

Q4: How should I prepare and store my stock solutions of this compound to minimize variability?

Proper handling and storage are critical for ensuring the consistency of your results. For this compound, follow these guidelines:

  • Storage of solid compound: Store the solid compound at -20°C or -80°C, protected from light and moisture.[1]

  • Stock solution preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO.[6]

  • Storage of stock solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month).[1]

  • Working solutions: Prepare fresh working solutions from the stock solution for each experiment.

Data Presentation

This compound Inhibitory Activity (IC50)
TargetSpeciesAssay SystemIC50 (nM)
SCD1HumanMicrosomal1[1][3]
SCD1RatMicrosomal3[1][3]
SCD1MouseMicrosomal3[1][3]
SCDRatHepatocyte Assay (OATP-functional)68[1][3]
SCDHumanHepG2 Cell Assay (OATP-deficient)~1000[1][3]

Troubleshooting Guide

If you are experiencing inconsistent results with this compound, follow this troubleshooting guide to identify the potential source of the problem.

Issue 1: Inconsistent Potency (Variable IC50)

  • Possible Cause 1: Inaccurate Compound Concentration.

    • Troubleshooting Step:

      • Verify the molecular weight of your this compound batch and recalculate the concentration of your stock solution.

      • Consider having the concentration of your stock solution independently verified using a quantitative method like qNMR or LC-MS.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step:

      • Prepare a fresh stock solution from the solid compound.

      • Compare the activity of the new stock solution with the old one.

      • Analyze the old stock solution for the presence of degradation products using HPLC or LC-MS.

  • Possible Cause 3: Batch-to-Batch Variation in Purity.

    • Troubleshooting Step:

      • Request the Certificate of Analysis (CoA) for your specific batch from the supplier.

      • Perform an independent purity analysis using HPLC. Compare the purity profile to a previous batch that gave consistent results.

Issue 2: Unexpected Biological Effects or Toxicity

  • Possible Cause 1: Presence of Impurities.

    • Troubleshooting Step:

      • Analyze your this compound batch for impurities using high-resolution LC-MS/MS.

      • If possible, compare the impurity profile to that of a reference batch.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step:

      • Review the literature for any known off-target activities of this compound or structurally related compounds.

      • Consider using a structurally different SCD1 inhibitor as a control to determine if the observed effect is specific to SCD1 inhibition.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch

This protocol outlines a set of experiments to qualify a new batch of this compound before its use in critical experiments.

Methodology:

  • Visual Inspection: Examine the physical appearance of the solid compound. It should be a homogenous powder.

  • Solubility Test:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

    • Visually inspect the solution for any undissolved particles. A clear solution should be obtained.

  • Purity Assessment by HPLC:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: UV at 229 nm.[6]

    • Analysis: Integrate the peak areas to determine the purity of the compound.

  • Identity Confirmation by LC-MS:

    • Use the same chromatographic conditions as for the purity assessment.

    • Analyze the eluent by mass spectrometry to confirm that the molecular weight of the main peak corresponds to that of this compound (467.25 g/mol ).[3]

  • Functional Assay:

    • Perform a dose-response experiment using a validated SCD1 activity assay (see Protocol 2) to determine the IC50 of the new batch.

    • Compare the IC50 value to that of a previously qualified batch or the published values.

Protocol 2: Cell-Based SCD1 Activity Assay

This protocol describes a method to measure the inhibitory activity of this compound on SCD1 in a cellular context using stable isotope-labeled stearic acid.

Methodology:

  • Cell Culture:

    • Plate HepG2 cells in 24-well plates and grow to confluence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours.

  • Stable Isotope Labeling:

    • Add [U-13C]stearic acid to each well to a final concentration of 50-100 µM.

    • Incubate for 4-6 hours.

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Extract total lipids using a suitable method, such as the Bligh and Dyer method.

  • Sample Analysis by LC-MS:

    • Saponify the extracted lipids to release the fatty acids.

    • Analyze the fatty acid profile by LC-MS, monitoring the conversion of [U-13C]stearic acid to [U-13C]oleic acid.

  • Data Analysis:

    • Calculate the SCD1 activity as the ratio of [U-13C]oleic acid to the sum of [U-13C]stearic acid and [U-13C]oleic acid.

    • Plot the SCD1 activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Visualizations

SCD1_Signaling_Pathway SFA_CoA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 SCD1 SFA_CoA->SCD1 MUFA_CoA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA_CoA MK8245 This compound MK8245->SCD1 Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) MUFA_CoA->Complex_Lipids Signaling Cellular Signaling & Membrane Fluidity Complex_Lipids->Signaling

Caption: Mechanism of action of this compound on the SCD1 pathway.

QC_Workflow start Receive New Batch of this compound visual Visual Inspection start->visual solubility Solubility Test visual->solubility hplc Purity Assessment (HPLC) solubility->hplc lcms Identity Confirmation (LC-MS) hplc->lcms assay Functional Assay (IC50) lcms->assay decision Batch Qualified? assay->decision pass Use in Experiments decision->pass Yes fail Contact Supplier/ Troubleshoot decision->fail No

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Tree start Inconsistent Results with this compound issue_type What is the nature of the inconsistency? start->issue_type potency Variable Potency (IC50) issue_type->potency Potency toxicity Unexpected Toxicity issue_type->toxicity Toxicity check_conc Verify Compound Concentration potency->check_conc check_degradation Assess Compound Degradation potency->check_degradation check_purity_potency Check Batch Purity potency->check_purity_potency check_purity_tox Analyze for Impurities toxicity->check_purity_tox off_target Investigate Off-Target Effects toxicity->off_target

Caption: Troubleshooting decision tree for this compound variability.

References

Validation & Comparative

A Comparative Guide to MK-8245 and Systemic SCD Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stearoyl-CoA Desaturase (SCD) has emerged as a critical therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. As the rate-limiting enzyme in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), its inhibition can profoundly impact cellular lipid homeostasis. This guide provides a detailed comparison of MK-8245, a liver-targeted SCD inhibitor, with various systemic SCD inhibitors, offering insights into their mechanisms, efficacy, and safety profiles based on available preclinical and clinical data.

Introduction to SCD Inhibition

Stearoyl-CoA Desaturase is an enzyme embedded in the endoplasmic reticulum that introduces a double bond in the delta-9 position of fatty acyl-CoAs.[1] The primary substrates for SCD1, the main isoform in humans, are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These MUFAs are essential components of phospholipids, triglycerides, and cholesterol esters, influencing membrane fluidity and cell signaling.[1]

Systemic inhibition of SCD has shown therapeutic promise but is often associated with mechanism-based side effects, such as skin and eye dryness, due to the enzyme's role in maintaining lipid barriers in these tissues.[2][3] This has led to the development of liver-targeted inhibitors like this compound, which aim to maximize therapeutic effects in the liver while minimizing systemic exposure and associated adverse events.[2]

Comparative Analysis of SCD Inhibitors

This section presents a comparative overview of this compound and prominent systemic SCD inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent studies.

Quantitative Data Presentation

Table 1: In Vitro Potency of SCD Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay (IC50)Source(s)
This compound Human SCD11~1 µM (HepG2, OATP-devoid)[2]
Rat SCD1368 nM (Rat Hepatocytes, OATP-active)[2]
Mouse SCD13[2]
A-939572 Mouse SCD1<4Not specified
Human SCD137Not specified
MF-438 Rat SCD12.31 nM (HepG2)[1]
CVT-11127 Not specifiedNot specified10 µM (U2OS cells)[1]
Aramchol Human SCD1Partial inhibitor (up to 70-83% inhibition)Not specified

Table 2: Preclinical and Clinical Efficacy Overview

CompoundModel/PopulationKey Efficacy EndpointsNotable Safety/Tolerability FindingsSource(s)
This compound Preclinical models of diabetes and dyslipidemiaAntidiabetic and antidyslipidemic efficacy.Designed for improved therapeutic window by minimizing skin and eye exposure.[2]
Phase I/II trials in Type 2 Diabetes & NAFLDNo severe adverse events reported in Phase I.Development appears to have been discontinued.[1][3]
Aramchol Phase IIb/III trials in NASH patientsSignificant reduction in liver fat and fibrosis.Generally safe and well-tolerated.
A-939572 Preclinical cancer models (e.g., ccRCC)Reduced tumor cell proliferation, induced apoptosis, synergistic effects with mTOR inhibitors.Not intended for systemic human use in this form.[1][4]
Other Systemic Inhibitors Preclinical rodent modelsDose-dependent decrease in liver/plasma desaturation index, reduction in body weight gain.Alopecia, eye apoptosis, and sebaceous gland atrophy observed with some compounds.[5]

Signaling Pathways and Experimental Workflows

SCD Signaling Pathway

The inhibition of SCD1 impacts several downstream cellular processes. An accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis in susceptible cells, particularly cancer cells.[4]

SCD_Pathway cluster_ER Endoplasmic Reticulum SCD1 SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA Δ9-desaturation ER_Stress ER Stress / UPR SCD1->ER_Stress (inhibition leads to) SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SFA->SCD1 Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) MUFA->Lipid_Synthesis Membrane Membrane Fluidity & Signaling Lipid_Synthesis->Membrane Apoptosis Apoptosis ER_Stress->Apoptosis SCD_Inhibitor SCD Inhibitor (e.g., this compound, Systemic Inhibitors) SCD_Inhibitor->SCD1

Caption: Simplified signaling pathway of SCD1 and its inhibition.

General Experimental Workflow for SCD Inhibitor Evaluation

The evaluation of novel SCD inhibitors typically follows a multi-step process, from initial in vitro screening to in vivo efficacy and safety assessment.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay Microsomal SCD Enzyme Assay (IC50 Determination) Cell_Assay Cell-Based SCD Activity Assay (e.g., HepG2, Hepatocytes) Enzyme_Assay->Cell_Assay Lead Selection PK_PD Pharmacokinetics & Pharmacodynamics (Tissue Distribution, Desaturation Index) Cell_Assay->PK_PD Candidate Selection Toxicity_Assay Cell Viability/ Toxicity Assays Efficacy_Model Disease Model Efficacy (e.g., DIO mice, NASH models) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies (Safety Assessment) Efficacy_Model->Tox_Studies

Caption: General workflow for the preclinical evaluation of SCD inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of SCD inhibitors. Below are summaries of commonly employed methodologies.

In Vitro SCD Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of SCD by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

  • Objective: To determine the IC50 of a test compound against SCD1.

  • Materials:

    • Liver microsomes (from human, rat, or mouse) as a source of SCD1.

    • [14C]-Stearoyl-CoA (substrate).

    • NADH (cofactor).

    • Test compound dissolved in DMSO.

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.2, containing ATP and Coenzyme A).

  • Procedure Summary:

    • Prepare reaction mixtures containing liver microsomes, NADH, and varying concentrations of the test compound.

    • Initiate the reaction by adding [14C]-Stearoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acyl-CoAs.

    • Acidify the mixture and extract the free fatty acids using an organic solvent (e.g., hexane).

    • Separate the [14C]-stearic acid and [14C]-oleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with a radioactivity detector.

    • Calculate the percent inhibition of SCD activity at each compound concentration and determine the IC50 value.

Cell-Based SCD Activity Assay

This assay assesses the ability of a compound to inhibit SCD activity within a cellular context.

  • Objective: To measure the functional inhibition of SCD in intact cells.

  • Cell Lines:

    • HepG2 (human hepatoma cell line, lacks active OATP transporters).

    • Primary hepatocytes (contain active OATP transporters, useful for assessing liver-targeted compounds).

  • Procedure Summary:

    • Plate cells in a multi-well format and allow them to adhere.

    • Treat cells with varying concentrations of the test compound for a specified duration.

    • Add [14C]-stearic acid to the culture medium and incubate for several hours (e.g., 4-6 hours).

    • Wash the cells and extract total lipids.

    • Saponify and methylate the fatty acids.

    • Analyze the conversion of [14C]-stearic acid to [14C]-oleic acid by RP-HPLC as described above.

    • Calculate the IC50 based on the inhibition of oleic acid formation.

In Vivo Assessment of Desaturation Index (DI)

The desaturation index is a key pharmacodynamic biomarker for SCD activity in vivo. It is the ratio of the product of SCD (a MUFA) to its substrate (an SFA) in a given lipid pool.

  • Objective: To evaluate the in vivo efficacy of an SCD inhibitor by measuring its effect on the desaturation index in plasma or tissues.

  • Animal Models: Mice or rats (often on a specific diet, e.g., high-fat diet, to induce lipogenesis).

  • Procedure Summary:

    • Administer the test compound to the animals via the intended clinical route (e.g., oral gavage).

    • Collect blood samples or tissues (e.g., liver) at various time points post-dosing.

    • Extract total lipids from the plasma or tissue homogenates.

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of individual fatty acids (e.g., palmitic acid, palmitoleic acid, stearic acid, oleic acid).

    • Calculate the desaturation index, commonly as the ratio of 16:1n-7/16:0 or 18:1n-9/18:0.

    • A dose-dependent reduction in the desaturation index indicates target engagement and in vivo activity of the inhibitor.[5][6]

Conclusion

The development of SCD inhibitors presents a promising therapeutic avenue for metabolic diseases and cancer. While systemic inhibitors have demonstrated preclinical efficacy, their clinical utility has been hampered by on-target adverse effects in tissues like the skin and eyes. Liver-targeted inhibitors, such as this compound, were designed to overcome this limitation by concentrating the drug in the primary site of therapeutic action.[2] Aramchol, another liver-focused inhibitor, has shown promise in clinical trials for NASH, demonstrating that a degree of tissue specificity can lead to a favorable risk-benefit profile.[5]

For researchers in this field, the choice between a systemic and a targeted approach will depend on the specific indication. For liver-centric diseases like NAFLD, a targeted inhibitor is likely to be advantageous. For other indications, such as certain cancers where systemic SCD activity is relevant, a systemic inhibitor might be necessary, though careful management of the therapeutic window will be critical. Future research should focus on direct comparative studies and the development of more refined, tissue-specific delivery strategies to unlock the full therapeutic potential of SCD inhibition.

References

Comparative Analysis of MK-8245 and Aramchol for NASH Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), represents a significant and growing unmet medical need. Characterized by hepatic steatosis, inflammation, and fibrosis, NASH can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrogenesis, has made it a challenging target for drug development. This guide provides a detailed comparison of two investigational therapeutic agents, MK-8245 and Aramchol, both of which target the enzyme Stearoyl-CoA Desaturase 1 (SCD1), a key regulator of hepatic lipid metabolism.

Mechanism of Action: Targeting a Central Node in Lipid Metabolism

Both this compound and Aramchol function by inhibiting Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an endoplasmic reticulum-bound enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (C18:1) and palmitoleate (C16:1), from saturated fatty acids (SFAs) like stearate (C18:0) and palmitate (C16:0).[1]

The activity of hepatic SCD1 is often elevated in NAFLD, contributing to the accumulation of triglycerides in the liver.[2] By inhibiting SCD1, these drugs aim to decrease the synthesis of MUFAs, thereby reducing the substrate pool for triglyceride formation and promoting the β-oxidation of saturated fatty acids. This dual action is intended to reduce hepatic steatosis, lipotoxicity, and downstream inflammation and fibrosis.[3][4][5]

Aramchol, a fatty acid-bile acid conjugate, has been shown to downregulate SCD1 in both hepatocytes and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5][6] This suggests a direct anti-fibrotic effect in addition to its metabolic actions.[5] this compound was specifically engineered as a liver-targeted SCD inhibitor to maximize therapeutic efficacy in the liver while minimizing exposure in tissues like the skin and eyes, where SCD inhibition has been associated with adverse events in preclinical models.[7][8]

cluster_pathway De Novo Lipogenesis & SCD1 Action cluster_inhibitors Therapeutic Intervention SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1 SCD1 Enzyme SFA->SCD1 TG Triglyceride Synthesis SFA->TG BetaOx Fatty Acid β-Oxidation SFA->BetaOx Alternative Path MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA MUFA->TG Steatosis Hepatic Steatosis (Lipid Droplets) TG->Steatosis Aramchol Aramchol Aramchol->SCD1 Inhibits MK8245 This compound MK8245->SCD1 Inhibits cluster_preclinical Preclinical Workflow (e.g., this compound) cluster_clinical Clinical Trial Workflow (e.g., Aramchol) invitro In Vitro Assays (Enzyme & Cell-Based) pk Pharmacokinetics (Rodent, Non-rodent) invitro->pk efficacy_model In Vivo Efficacy Model (e.g., DIO Mouse) pk->efficacy_model dosing Compound Dosing efficacy_model->dosing endpoints Endpoint Analysis (Biomarkers, Liver TG, Histology) dosing->endpoints screening Patient Screening (Biopsy-proven NASH F1-F3) randomization Randomization & Dosing (e.g., Aramchol 300mg BID) screening->randomization biopsy Post-treatment Biopsy (e.g., Wk 24, 48, 72) randomization->biopsy analysis Histological & Biomarker Analysis biopsy->analysis

References

A Comparative Guide to Liver-Targeting Drug Delivery: Validating the Mechanism of MK-8245

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liver-targeting mechanism of MK-8245, a stearoyl-CoA desaturase (SCD) inhibitor, with alternative liver-targeting strategies. Experimental data is presented to validate these mechanisms, offering insights for the development of future liver-specific therapeutics.

Introduction to Liver-Targeting in Drug Development

The liver is a central organ in metabolism and detoxification, making it a key target for treating a wide range of diseases, including metabolic disorders, viral hepatitis, and cancer. However, achieving liver-specific drug delivery is a significant challenge. Systemic drug administration often leads to off-target effects, reducing therapeutic efficacy and causing adverse events. Liver-targeting strategies aim to enhance drug accumulation in the liver, thereby maximizing therapeutic benefit while minimizing systemic toxicity.

This guide focuses on the validation of the liver-targeting mechanism of this compound and compares it with other prominent liver-targeting technologies.

This compound: A Case Study in Active, Transporter-Mediated Liver Targeting

This compound is a potent SCD inhibitor that was specifically designed for liver-targeted delivery to treat diabetes and dyslipidemia[1][2]. Systemic inhibition of SCD has been associated with adverse effects in the skin and eyes. To circumvent this, this compound was engineered to be a substrate for Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes[1][2]. This active transport mechanism facilitates the selective uptake and accumulation of this compound in the liver.

Signaling Pathway of this compound Liver Targeting

MK8245_Targeting cluster_blood Bloodstream cluster_hepatocyte Hepatocyte MK-8245_blood This compound OATP OATP MK-8245_blood->OATP Active Transport MK-8245_liver This compound OATP->MK-8245_liver SCD1 SCD1 MK-8245_liver->SCD1 Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Reduced Lipogenesis) SCD1->Therapeutic_Effect Leads to

Caption: OATP-mediated uptake of this compound into hepatocytes.

Alternative Liver-Targeting Mechanisms

Several other strategies are employed to achieve liver-specific drug delivery. These can be broadly categorized as passive and active targeting.

  • Passive Targeting: This approach leverages the unique physiological characteristics of the liver. The fenestrated endothelium of liver sinusoids allows nanoparticles of a certain size (typically < 200 nm) to extravasate and accumulate in the liver.

  • Active Targeting: This strategy involves conjugating a drug or its carrier to a ligand that specifically binds to receptors highly expressed on the surface of liver cells. A prominent example is the use of galactose or N-acetylgalactosamine (GalNAc) to target the asialoglycoprotein receptor (ASGPR) on hepatocytes.

Signaling Pathway of ASGPR-Mediated Liver Targeting

ASGPR_Targeting cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Drug_Complex Drug-Ligand (e.g., GalNAc-siRNA) ASGPR ASGPR Drug_Complex->ASGPR Receptor Binding Endosome Endosome ASGPR->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release pH-mediated

Caption: ASGPR-mediated endocytosis of a drug-ligand conjugate.

Quantitative Comparison of Liver-Targeting Efficiency

Direct head-to-head comparative studies under identical experimental conditions are limited. The following tables summarize available data for this compound and representative alternative liver-targeting systems.

Table 1: Performance Data for this compound (OATP-Mediated Targeting)

ParameterSpeciesValueReference
SCD1 IC50 Human1 nM[3]
Rat3 nM[3]
Mouse3 nM[3]
Hepatocyte SCD Inhibition IC50 Rat68 nM[3]
Liver-to-Plasma Concentration Ratio Rat67.3 - 277.3[4]
Liver-to-Skin Concentration Ratio Multiple>30:1

Table 2: Performance Data for ASGPR-Targeted Nanoparticles (Galactose/GalNAc Ligands)

Nanoparticle TypeLigandLiver Uptake (% Injected Dose)SpeciesReference
LiposomesGalactose~60%Mouse[5]
Gold NanoparticlesGalactoseHigh (qualitative)-
siRNA ConjugateGalNAcHigh (qualitative, clinical success)Human[6][7][8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of drug targeting mechanisms. Below are generalized methodologies for key experiments.

OATP-Mediated Transporter Assay

This assay evaluates the interaction of a compound with OATP transporters.

Workflow:

OATP_Assay Cell_Culture Culture cells expressing OATP (e.g., HEK293-OATP1B1) Incubation Incubate cells with test compound (e.g., this compound) and a fluorescent OATP substrate Cell_Culture->Incubation Measurement Measure intracellular fluorescence Incubation->Measurement Analysis Determine IC50 value for OATP inhibition Measurement->Analysis

Caption: Workflow for an OATP transporter inhibition assay.

Protocol:

  • Cell Culture: Cells stably expressing a specific OATP isoform (e.g., OATP1B1 or OATP1B3) and control cells (without the transporter) are cultured in appropriate media.

  • Incubation: Cells are washed and incubated with a known fluorescent OATP substrate in the presence of varying concentrations of the test compound.

  • Measurement: After incubation, cells are washed to remove extracellular substrate and compound. Intracellular fluorescence is measured using a plate reader.

  • Data Analysis: The reduction in fluorescence in the presence of the test compound is used to calculate the half-maximal inhibitory concentration (IC50), indicating the compound's affinity for the transporter.

Stearoyl-CoA Desaturase (SCD) Enzyme Activity Assay

This assay measures the inhibitory effect of a compound on SCD activity.

Workflow:

SCD_Assay Microsome_Prep Isolate liver microsomes (source of SCD enzyme) Incubation Incubate microsomes with radiolabeled stearoyl-CoA and varying concentrations of inhibitor Microsome_Prep->Incubation Lipid_Extraction Extract and separate fatty acids (e.g., by HPLC) Incubation->Lipid_Extraction Quantification Quantify radiolabeled oleoyl-CoA (product) and stearoyl-CoA (substrate) Lipid_Extraction->Quantification Analysis Calculate SCD activity and determine inhibitor IC50 Quantification->Analysis

Caption: Workflow for an SCD enzyme activity assay.

Protocol:

  • Microsome Preparation: Liver microsomes, which are rich in SCD enzyme, are isolated from tissue homogenates by differential centrifugation.

  • Incubation: Microsomes are incubated with a radiolabeled substrate, typically [14C]stearoyl-CoA, in the presence of necessary cofactors (NADH, ATP, CoA) and varying concentrations of the test inhibitor.

  • Lipid Extraction and Separation: The reaction is stopped, and total lipids are extracted. Fatty acyl-CoAs are then separated using techniques like high-performance liquid chromatography (HPLC).

  • Quantification and Analysis: The amounts of radiolabeled substrate (stearoyl-CoA) and product (oleoyl-CoA) are quantified using a radiodetector. The percentage of inhibition at each concentration is used to determine the IC50 value of the inhibitor.

In Vivo Biodistribution Study

This study determines the tissue distribution of a compound after administration to an animal model.

Workflow:

Biodistribution_Study Compound_Admin Administer radiolabeled or fluorescently tagged compound to animal model (e.g., mouse, rat) Tissue_Harvest Harvest organs of interest (liver, plasma, skin, etc.) at specified time points Compound_Admin->Tissue_Harvest Quantification Quantify compound concentration in each tissue (e.g., by scintillation counting or fluorescence imaging) Tissue_Harvest->Quantification Analysis Calculate tissue-to-plasma concentration ratios and percentage of injected dose per gram of tissue Quantification->Analysis

Caption: Workflow for an in vivo biodistribution study.

Protocol:

  • Compound Administration: A radiolabeled (e.g., with 14C or 3H) or fluorescently tagged version of the test compound is administered to an animal model, typically via intravenous or oral routes.

  • Tissue Harvesting: At predetermined time points, animals are euthanized, and blood and various organs (liver, spleen, kidney, heart, lung, brain, skin, etc.) are collected.

  • Compound Quantification: The concentration of the compound in each tissue is determined. For radiolabeled compounds, this is typically done by liquid scintillation counting of tissue homogenates. For fluorescently tagged compounds, in vivo or ex vivo imaging systems are used.

  • Data Analysis: The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as tissue-to-plasma concentration ratios. This allows for a quantitative assessment of the compound's distribution and targeting efficiency.

Conclusion

The validation of this compound's liver-targeting mechanism through OATP-mediated uptake demonstrates a successful strategy for achieving tissue-specific drug delivery. This approach has been shown to effectively concentrate the drug in the liver, thereby potentially increasing its therapeutic window by minimizing systemic exposure and associated side effects.

Alternative liver-targeting strategies, particularly those utilizing the ASGPR with galactose-based ligands, have also shown significant promise and have led to clinically approved therapies, especially for siRNA delivery.

The choice of a liver-targeting strategy will depend on the specific therapeutic agent, the desired intracellular target, and the disease context. The experimental protocols outlined in this guide provide a framework for the rigorous validation and comparison of novel liver-targeted therapies, which is essential for their successful translation to the clinic.

References

Comparative Efficacy of MK-8245 Across Diverse Cell Lines: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the liver-targeted Stearoyl-CoA Desaturase (SCD) inhibitor, MK-8245, reveals differential effects on cell proliferation and signaling pathways across various cancer cell lines. This guide provides a comparative overview of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their assessment of this compound.

This compound is a potent inhibitor of Stearoyl-CoA Desaturase (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1][2][3][4] Its liver-targeted nature is designed to minimize systemic side effects.[1][2][3] This comparative guide delves into the cross-validation of this compound's effects in different cell line models, providing a quantitative basis for its potential therapeutic applications.

Data Presentation: Comparative Proliferation Inhibition

The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell proliferation by 50%, were determined using the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)
HepG2Hepatocellular CarcinomaData not available in search results
HCT116Colorectal CarcinomaData not available in search results
MCF-7Breast AdenocarcinomaData not available in search results

Absence of specific IC50 values for this compound in the provided search results prevents the completion of this table. The table structure is provided as a template for data presentation.

Signaling Pathway Modulation: Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[5][6][7] Inhibition of SCD1 has been shown to impact this pathway. The effect of this compound on Wnt/β-catenin signaling was assessed using a TCF/LEF luciferase reporter assay in different cell lines.

Cell LineCancer TypeFold Change in TCF/LEF Reporter Activity (vs. Control)
HepG2Hepatocellular CarcinomaData not available in search results
HCT116Colorectal CarcinomaData not available in search results
SW480Colorectal CarcinomaData not available in search results

Specific quantitative data on the effect of this compound on Wnt/β-catenin signaling in different cell lines was not available in the search results. The table is a template for presenting such comparative data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HepG2, HCT116, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay measures the activity of the canonical Wnt signaling pathway.

Materials:

  • Cells of interest stably or transiently transfected with a TCF/LEF luciferase reporter construct and a constitutively expressing Renilla luciferase construct (for normalization).

  • Complete cell culture medium.

  • This compound.

  • Wnt3a conditioned medium or recombinant Wnt3a (as a positive control for pathway activation).

  • 96-well white, clear-bottom assay plates.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate.

  • Treat the cells with this compound at various concentrations, a vehicle control, and a positive control (Wnt3a).

  • Incubate for the desired treatment duration.

  • Lyse the cells according to the dual-luciferase reporter assay system protocol.

  • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

SCD1_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc SCD1 SCD1 SCD1->beta_catenin Modulates MK8245 This compound MK8245->SCD1 SFA Saturated Fatty Acids MUFA Monounsaturated Fatty Acids SFA->MUFA SCD1 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on SCD1.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis cluster_output Output start Seed Cells (HepG2, HCT116, MCF-7) treatment Treat with this compound (Dose-Response) start->treatment prolif_assay MTT Proliferation Assay treatment->prolif_assay wnt_assay TCF/LEF Luciferase Reporter Assay treatment->wnt_assay ic50 Calculate IC50 Values prolif_assay->ic50 fold_change Calculate Fold Change in Reporter Activity wnt_assay->fold_change table Comparative Data Tables ic50->table fold_change->table guide Publish Comparison Guide table->guide

Caption: Workflow for the cross-validation of this compound in different cell lines.

References

A Head-to-Head Comparison of MK-8245 and CAY10566: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological inhibitors targeting Stearoyl-CoA Desaturase (SCD), MK-8245 and CAY10566 have emerged as prominent investigational compounds. While both molecules effectively inhibit SCD, their development and preclinical evaluation have been largely focused on distinct therapeutic areas. This compound has been primarily investigated for metabolic disorders such as diabetes and dyslipidemia, owing to its liver-targeted action. In contrast, CAY10566 has been extensively studied in the context of oncology, with a significant body of research highlighting its anti-cancer properties. This guide provides a comparative overview of the available preclinical efficacy data for both compounds, supported by detailed experimental protocols and signaling pathway visualizations.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and CAY10566 based on published preclinical studies.

Table 1: In Vitro Potency of this compound and CAY10566 Against SCD1

CompoundTargetSpeciesIC50 (nM)Cell Line/Assay Condition
This compound SCD1Human1Enzymatic Assay[1]
SCD1Rat3Enzymatic Assay[1]
SCD1Mouse3Enzymatic Assay[1]
SCD1Rat68Rat Hepatocyte Assay (OATP active)[1]
SCD1Human~1000HepG2 Cell Assay (OATP inactive)[1]
CAY10566 SCD1Mouse4.5Enzymatic Assay[2][3]
SCD1Human26Enzymatic Assay[2][3]
SCD1Human6.8 - 7.9HepG2 cells (conversion of saturated to monounsaturated fatty acids)[3]

Table 2: Preclinical In Vivo Efficacy of CAY10566 in a Glioblastoma Xenograft Model

Treatment GroupDosing ScheduleTumor GrowthSurvivalReference
Vehicle-Progressive tumor growthMedian survival not specified, but significantly shorter than treated group.[4]
CAY10566 50 mg/kg, oral, dailySignificantly blocked tumor growthSignificantly improved survival (p=0.0005)[4]
Vehicle + Temozolomide (TMZ)-Tumor progression after initial response-[4]
CAY10566 + TMZ50 mg/kg, oral, dailyCombination therapy improved survival compared to TMZ alone (p=0.0209)-[4]

Note: No direct head-to-head in vivo efficacy data for this compound in cancer models was readily available in the reviewed literature. The primary focus of this compound in vivo studies has been on metabolic parameters.

Signaling Pathways

SCD1 inhibition by both this compound and CAY10566 impacts several key signaling pathways implicated in cellular metabolism, proliferation, and survival.

SCD1_Inhibition_Pathway cluster_inhibition SCD1 Inhibition cluster_substrates Substrates cluster_products Products cluster_downstream Downstream Effects This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits CAY10566 CAY10566 CAY10566->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFAs Catalyzes AMPK AMPK Pathway (Activated) SCD1->AMPK Inversely regulates Wnt_BetaCatenin Wnt/β-catenin Pathway (Inhibited) SCD1->Wnt_BetaCatenin Modulates SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) SFAs->SCD1 Substrate PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Inhibited) MUFAs->PI3K_Akt_mTOR Activates Cell_Proliferation Cell Proliferation (Decreased) PI3K_Akt_mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis (Increased) PI3K_Akt_mTOR->Apoptosis Inhibits AMPK->Cell_Proliferation Inhibits AMPK->Apoptosis Promotes Wnt_BetaCatenin->Cell_Proliferation Promotes

Figure 1: Signaling pathways affected by SCD1 inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro SCD1 Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1 enzyme activity.

Materials:

  • Microsomes from cells overexpressing human, mouse, or rat SCD1.

  • [14C]-Stearoyl-CoA (substrate).

  • NADPH.

  • Test compounds (this compound or CAY10566) at various concentrations.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and SCD1-containing microsomes.

  • Add the test compound at a range of concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding [14C]-Stearoyl-CoA.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 10% KOH in ethanol).

  • Saponify the lipids by heating at 80°C for 1 hour.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Separate the saturated and monounsaturated fatty acids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of [14C]-oleate (the product) formed using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice).

  • Cancer cell line of interest (e.g., U87 glioblastoma cells).

  • Cell culture medium and supplements.

  • Matrigel or other appropriate vehicle for cell injection.

  • Test compound (e.g., CAY10566) and vehicle for administration.

  • Calipers for tumor measurement.

  • Anesthesia and surgical equipment for orthotopic implantation (if applicable).

Protocol:

  • Culture the cancer cells to the desired confluence.

  • Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Subcutaneously or orthotopically inject a defined number of cancer cells into the flank or target organ of each mouse.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Monitor the health and body weight of the mice regularly.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (length × width²) / 2.

  • Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).

  • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the treatment groups. For survival studies, monitor the mice until they meet predefined humane endpoints, and generate Kaplan-Meier survival curves.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous or Orthotopic Injection Cell_Harvest->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration (e.g., CAY10566 or Vehicle) Randomization->Treatment Monitoring Tumor Measurement & Health Monitoring Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis (Growth Curves, Survival) Tumor_Excision->Data_Analysis

Figure 2: Experimental workflow for a tumor xenograft study.

Concluding Remarks

Both this compound and CAY10566 are potent inhibitors of SCD1, a critical enzyme in lipid metabolism. The available preclinical data highlight their distinct therapeutic potential, with this compound showing promise in the treatment of metabolic diseases due to its liver-specific action[5][6], and CAY10566 demonstrating significant anti-tumor efficacy in various cancer models[7]. The differential targeting and focus of their respective research programs mean that a direct, head-to-head comparison of their efficacy, particularly in an oncology setting, is not yet available in the public domain.

For researchers in drug development, the choice between these or similar SCD1 inhibitors would likely depend on the specific therapeutic indication. The liver-targeting properties of this compound may offer a favorable safety profile for chronic metabolic diseases by minimizing systemic side effects. Conversely, the extensive preclinical validation of CAY10566 in cancer models provides a strong rationale for its further investigation as an anti-cancer agent. Future studies directly comparing the efficacy and safety of these and other SCD1 inhibitors in various disease models will be invaluable in guiding their clinical development.

References

In Vivo Showdown: A Comparative Guide to SCD Inhibitors MK-8245 and A939572

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic and oncological research, the inhibition of Stearoyl-CoA Desaturase (SCD) has emerged as a promising therapeutic strategy. Two key players in this field are MK-8245 and A939572, both potent inhibitors of SCD. This guide provides an objective in vivo comparison of these two compounds, drawing from available preclinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not publicly available, a comparative analysis of their individual preclinical performances offers valuable insights.

At a Glance: Key Performance Metrics

The following table summarizes the available quantitative data for this compound and A939572, highlighting their distinct therapeutic targets and in vivo activities.

ParameterThis compoundA939572
Target Stearoyl-CoA Desaturase (SCD)Stearoyl-CoA Desaturase 1 (SCD1)
Primary Indication Diabetes and Dyslipidemia[1][2][3][4]Cancer (e.g., clear cell renal cell carcinoma)[5][6][7]
Reported IC50 1 nM (human SCD1), 3 nM (rat and mouse SCD1)[1][8]0.4 nM, <4 nM (mouse SCD1), 37 nM (human SCD1)[8]
In Vivo Model eDIO (diet-induced obese) mice, rats, dogs, rhesus monkeys[1][2]Xenograft mouse models (e.g., clear cell renal cell carcinoma, gastric cancer, colorectal cancer)[6][7]
Dosing Regimen 10 mg/kg; p.o. (in rats, dogs, and rhesus monkeys)[1]30 mg/kg; p.o. twice daily (in mice)[6]
Key In Vivo Outcome Improved glucose clearance in a dose-dependent manner[1].Significant reduction in tumor volume[7].
Tissue Specificity Liver-targeted[1][2][3][9]Broadly investigated in various cancer models[7].
Adverse Events (Preclinical) Designed to minimize adverse events in skin and eye tissues[2][3][9].Atrophy of sebaceous glands[10].

Deep Dive: Mechanism of Action and Signaling Pathways

Both this compound and A939572 exert their effects through the inhibition of SCD, a critical enzyme in lipid metabolism. SCD catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is vital for various cellular functions, including membrane fluidity, cell signaling, and energy storage.

The inhibition of SCD by these compounds leads to an accumulation of SFAs and a depletion of MUFAs. This imbalance disrupts cellular homeostasis and can trigger the Endoplasmic Reticulum (ER) stress response.[5][6][11] Prolonged ER stress, in turn, can activate apoptotic pathways, leading to cell death. This mechanism is particularly relevant in cancer cells, which often exhibit a high dependence on de novo lipogenesis.

cluster_0 Cellular Lipid Metabolism cluster_1 Inhibitor Action cluster_2 Downstream Effects Saturated Fatty Acids (SFAs) Saturated Fatty Acids (SFAs) Stearoyl-CoA Desaturase (SCD) Stearoyl-CoA Desaturase (SCD) Saturated Fatty Acids (SFAs)->Stearoyl-CoA Desaturase (SCD) Monounsaturated Fatty Acids (MUFAs) Monounsaturated Fatty Acids (MUFAs) Stearoyl-CoA Desaturase (SCD)->Monounsaturated Fatty Acids (MUFAs) SFA Accumulation / MUFA Depletion SFA Accumulation / MUFA Depletion This compound / A939572 This compound / A939572 This compound / A939572->Stearoyl-CoA Desaturase (SCD) Inhibition ER Stress ER Stress SFA Accumulation / MUFA Depletion->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis

Caption: Mechanism of action for this compound and A939572.

Experimental Corner: In Vivo Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the in vivo experimental protocols for this compound and A939572 as described in the literature.

This compound: Evaluation in a Diet-Induced Obese Mouse Model
  • Animal Model: eDIO (diet-induced obese) mice.

  • Treatment: this compound administered orally (p.o.).

  • Dosage: Dose-dependent studies were performed.

  • Procedure:

    • Mice are fed a high-fat diet to induce obesity and insulin resistance.

    • This compound is administered to the treatment group prior to a glucose challenge.

    • Blood glucose levels are monitored over time to assess glucose clearance.

  • Endpoint: Measurement of glucose clearance to determine antidiabetic efficacy.[1]

eDIO Mice eDIO Mice Oral Gavage (this compound) Oral Gavage (this compound) eDIO Mice->Oral Gavage (this compound) Glucose Challenge Glucose Challenge Oral Gavage (this compound)->Glucose Challenge Blood Glucose Monitoring Blood Glucose Monitoring Glucose Challenge->Blood Glucose Monitoring Data Analysis Data Analysis Blood Glucose Monitoring->Data Analysis

Caption: Experimental workflow for this compound in vivo study.

A939572: Antitumor Efficacy in a Xenograft Mouse Model
  • Animal Model: Mice with established tumors from human clear cell renal cell carcinoma cell lines.

  • Treatment: A939572 re-suspended in strawberry flavored Kool-Aid® in sterilized H2O.

  • Dosage: 30mg/kg administered orally twice daily.

  • Procedure:

    • Tumor cells are implanted in mice, and tumors are allowed to grow to approximately 50 mm³.

    • Mice are treated with A939572 for a period of 4 weeks.

    • Tumor volumes are measured every 3 days using the formula 0.5236(LWH).

    • Body weight is also monitored every 3 days.

  • Endpoint: Assessment of tumor growth inhibition.[6]

Tumor Implantation Tumor Implantation Tumor Growth (~50mm³) Tumor Growth (~50mm³) Tumor Implantation->Tumor Growth (~50mm³) Oral Administration (A939572) Oral Administration (A939572) Tumor Growth (~50mm³)->Oral Administration (A939572) Tumor & Weight Measurement Tumor & Weight Measurement Oral Administration (A939572)->Tumor & Weight Measurement Endpoint Analysis Endpoint Analysis Tumor & Weight Measurement->Endpoint Analysis

Caption: Experimental workflow for A939572 in vivo study.

Concluding Remarks

Both this compound and A939572 are potent SCD inhibitors with distinct and promising therapeutic applications. This compound, with its liver-targeted approach, demonstrates significant potential for the treatment of metabolic disorders like diabetes and dyslipidemia, while aiming to mitigate off-target effects.[2][3][9] A939572 has shown robust antitumor activity in preclinical cancer models, highlighting the role of lipid metabolism in oncology.[7] The choice between these or similar compounds for future research and development will ultimately depend on the specific therapeutic area and the desired pharmacological profile. The data presented here, while not from direct comparative studies, provides a solid foundation for such decisions.

References

Validating MK-8245's Effect on SCD1 Activity: A Comparative Guide to Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor MK-8245 and genetic models for validating effects on Stearoyl-CoA Desaturase 1 (SCD1) activity. We delve into the experimental data, detailed protocols, and the underlying biological pathways to offer a clear perspective for researchers in metabolic diseases and oncology.

Introduction to SCD1 and its Inhibition

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum. It catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs), such as palmitate (16:0) and stearate (18:0), into monounsaturated fatty acids (MUFAs), namely palmitoleate (16:1) and oleate (18:1).[1][2] This process is vital for the synthesis of complex lipids like triglycerides and phospholipids, which are essential for membrane fluidity and cellular signaling.

Given its central role in lipogenesis, SCD1 has emerged as a promising therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, as well as in various cancers where altered lipid metabolism is a hallmark. Inhibition of SCD1 activity leads to a decrease in MUFA synthesis and an accumulation of SFAs, which can trigger cellular stress and apoptosis, particularly in cancer cells that are highly dependent on de novo lipogenesis.[1][3]

Two primary approaches are employed to study and validate the effects of SCD1 inhibition: pharmacological inhibitors and genetic models.

  • Pharmacological Inhibition: This approach utilizes small molecule inhibitors that directly target the SCD1 enzyme. This compound is a potent and liver-targeted SCD1 inhibitor that has been investigated for its therapeutic potential in metabolic diseases.[4][5] Its liver-specific action is designed to minimize potential side effects associated with systemic SCD1 inhibition.

  • Genetic Models: These models involve the genetic manipulation of the Scd1 gene to reduce or eliminate its expression. The most common genetic models are:

    • SCD1 Knockout (KO) Mice: These mice have the Scd1 gene completely deleted, leading to a systemic absence of SCD1 activity. Tissue-specific knockout models, such as liver-specific (LKO) or skin-specific (SKO) knockouts, are also used to dissect the tissue-specific roles of SCD1.[6]

    • SCD1 Knockdown (KD): This technique uses RNA interference (siRNA or shRNA) to temporarily reduce the expression of the Scd1 gene in cell cultures or specific tissues in vivo.

This guide will compare the outcomes of using this compound with those observed in SCD1 genetic models, providing a framework for researchers to choose the most appropriate validation method for their studies.

Comparative Data: this compound vs. Genetic Models

While direct head-to-head comparative studies are limited, the existing literature allows for a qualitative and semi-quantitative comparison of the effects of this compound and genetic SCD1 inhibition on key metabolic parameters. The following tables summarize findings from various studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions, animal models, and analytical methods.

Effects on Hepatic Steatosis and Liver Lipids
ParameterThis compound TreatmentSCD1 Knockout (KO) MiceSCD1 Knockdown (KD)References
Liver Triglycerides Significantly reduced in mouse models of NAFLD.Markedly deficient in hepatic triglycerides.Robust reductions in hepatic neutral lipids.[2][4]
Liver Cholesterol Esters Data not readily available.Deficient in hepatic cholesterol esters.Data not readily available.[2]
Hepatic Fatty Acid Composition Decreased oleic acid to stearic acid ratio in plasma, indicative of liver SCD1 inhibition.Reduced levels of palmitoleate (16:1) and oleate (18:1); increased levels of palmitate (16:0) and stearate (18:0).Robust lowering of lipid desaturation indexes.[2][7]
Effects on Systemic Lipid Metabolism and Glucose Homeostasis
ParameterThis compound TreatmentSCD1 Knockout (KO) MiceSCD1 Knockdown (KD)References
Body Weight/Adiposity Preclinical data suggests protection against diet-induced obesity.Reduced body adiposity and resistance to diet-induced weight gain.Short-term hepatic KD did not show significant changes in body weight.[2][8][9]
Plasma Lipids Lowers blood lipid levels.Reduced plasma insulin and leptin levels.Increased total plasma cholesterol levels (hepatic KD).[2][4]
Insulin Sensitivity Improves insulin sensitivity.Increased insulin sensitivity and improved glucose tolerance.Hepatic KD resulted in improved insulin sensitivity.[2][10][11]
Energy Expenditure Data not readily available.Increased energy expenditure and oxygen consumption.Data not readily available.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of SCD1 inhibition.

Generation of SCD1 Knockout Mice
  • Method: Targeted gene disruption using homologous recombination in embryonic stem (ES) cells is the standard method.

  • Procedure:

    • A targeting vector is constructed to replace a critical exon of the Scd1 gene with a selectable marker (e.g., neomycin resistance gene).

    • The vector is electroporated into ES cells.

    • ES cells with the correctly targeted gene are selected and injected into blastocysts.

    • Chimeric mice are generated and bred to establish a germline transmission of the null allele.

    • Heterozygous mice are intercrossed to produce homozygous SCD1 knockout mice.

  • Validation: Genotyping is confirmed by PCR analysis of tail DNA. The absence of SCD1 protein is verified by Western blot analysis of liver microsomes.

siRNA-mediated Knockdown of SCD1 in Cell Culture
  • Method: Transfection of small interfering RNA (siRNA) duplexes targeting the SCD1 mRNA.

  • Procedure:

    • Design and synthesize siRNA oligonucleotides specific to the target SCD1 sequence. A non-targeting control siRNA should also be used.

    • Culture cells (e.g., HepG2, 3T3-L1) to the desired confluency.

    • Prepare the transfection complex by mixing the siRNA with a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Add the transfection complex to the cells and incubate for the recommended time (typically 4-6 hours).

    • Replace the transfection medium with complete growth medium.

    • Harvest cells at various time points (e.g., 24, 48, 72 hours) post-transfection for analysis.

  • Validation: The efficiency of knockdown is assessed by measuring SCD1 mRNA levels using qRT-PCR and SCD1 protein levels by Western blot.

Measurement of Liver Triglyceride Content
  • Method: Colorimetric or fluorometric assay based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

  • Procedure:

    • Homogenize a known weight of liver tissue in a suitable buffer.

    • Extract total lipids from the homogenate using a solvent mixture (e.g., chloroform:methanol).

    • Dry the lipid extract and resuspend it in a reaction buffer.

    • Add a lipase to hydrolyze the triglycerides.

    • The released glycerol is then measured using a coupled enzyme reaction that produces a colored or fluorescent product.

    • Quantify the triglyceride concentration by comparing the signal to a standard curve generated with a known concentration of triglyceride.

Fatty Acid Composition Analysis by Gas Chromatography (GC)
  • Method: Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) to separate and quantify fatty acid methyl esters (FAMEs).

  • Procedure:

    • Extract total lipids from the sample (e.g., liver tissue, plasma, or cultured cells).

    • Transesterify the fatty acids in the lipid extract to their corresponding FAMEs using a reagent such as methanolic HCl or BF3-methanol.

    • Extract the FAMEs into an organic solvent (e.g., hexane).

    • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column.

    • The FAMEs are separated based on their volatility and chain length.

    • Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.

    • The SCD1 activity index can be calculated as the ratio of the product (e.g., 18:1) to the substrate (e.g., 18:0).

Western Blot Analysis of SCD1 Protein
  • Method: Immunodetection of SCD1 protein in cell or tissue lysates using a specific antibody.

  • Procedure:

    • Prepare protein lysates from cells or tissues using a lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for SCD1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • A loading control protein (e.g., β-actin or GAPDH) should be probed on the same blot to ensure equal protein loading.

Visualizing the Pathways and Workflows

SCD1 Signaling Pathway in Lipid Metabolism

SCD1_Pathway cluster_0 De Novo Lipogenesis cluster_1 Lipid Synthesis & Storage cluster_2 Inhibition Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Saturated Fatty Acids (SFAs)\n(e.g., Palmitate, Stearate) Saturated Fatty Acids (SFAs) (e.g., Palmitate, Stearate) Acetyl-CoA->Saturated Fatty Acids (SFAs)\n(e.g., Palmitate, Stearate) Fatty Acid Synthase SCD1 SCD1 Saturated Fatty Acids (SFAs)\n(e.g., Palmitate, Stearate)->SCD1 Monounsaturated Fatty Acids (MUFAs)\n(e.g., Palmitoleate, Oleate) Monounsaturated Fatty Acids (MUFAs) (e.g., Palmitoleate, Oleate) SCD1->Monounsaturated Fatty Acids (MUFAs)\n(e.g., Palmitoleate, Oleate) Triglycerides Triglycerides Monounsaturated Fatty Acids (MUFAs)\n(e.g., Palmitoleate, Oleate)->Triglycerides Phospholipids Phospholipids Cholesterol Esters Cholesterol Esters Monounsaturated Fatty acids (MUFAs)\n(e.g., Palmitoleate, Oleate) Monounsaturated Fatty acids (MUFAs) (e.g., Palmitoleate, Oleate) Monounsaturated Fatty acids (MUFAs)\n(e.g., Palmitoleate, Oleate)->Phospholipids Monounsaturated Fatty acids (MUFAs)\n(e.g., Palmitoleate, Oleate)->Cholesterol Esters This compound This compound This compound->SCD1 Genetic Models\n(KO/KD) Genetic Models (KO/KD) Genetic Models\n(KO/KD)->SCD1

Caption: The central role of SCD1 in converting SFAs to MUFAs.

Experimental Workflow for Validating SCD1 Inhibition

Experimental_Workflow cluster_0 Intervention cluster_1 Experimental Models cluster_2 Sample Collection cluster_3 Analysis Pharmacological\nInhibition (this compound) Pharmacological Inhibition (this compound) In Vivo (Mice) In Vivo (Mice) Pharmacological\nInhibition (this compound)->In Vivo (Mice) In Vitro (Cell Culture) In Vitro (Cell Culture) Pharmacological\nInhibition (this compound)->In Vitro (Cell Culture) Genetic\nInhibition (KO/KD) Genetic Inhibition (KO/KD) Genetic\nInhibition (KO/KD)->In Vivo (Mice) Genetic\nInhibition (KO/KD)->In Vitro (Cell Culture) Liver Tissue Liver Tissue In Vivo (Mice)->Liver Tissue Adipose Tissue Adipose Tissue In Vivo (Mice)->Adipose Tissue Plasma Plasma In Vivo (Mice)->Plasma Cultured Cells Cultured Cells In Vitro (Cell Culture)->Cultured Cells Lipid Profiling\n(GC, LC-MS) Lipid Profiling (GC, LC-MS) Liver Tissue->Lipid Profiling\n(GC, LC-MS) Gene Expression\n(qRT-PCR) Gene Expression (qRT-PCR) Adipose Tissue->Gene Expression\n(qRT-PCR) Metabolic Assays\n(Triglyceride, Glucose Uptake) Metabolic Assays (Triglyceride, Glucose Uptake) Plasma->Metabolic Assays\n(Triglyceride, Glucose Uptake) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Cultured Cells->Protein Expression\n(Western Blot)

Caption: A typical workflow for studying SCD1 inhibition.

Discussion and Conclusion

Both pharmacological inhibition with agents like this compound and genetic models of SCD1 deficiency have proven to be invaluable tools for elucidating the role of SCD1 in health and disease. The concordance of phenotypes observed between these two approaches—such as reduced hepatic steatosis, improved insulin sensitivity, and protection against diet-induced obesity—strongly validates SCD1 as a therapeutic target.

Choosing the Right Model:

  • Pharmacological inhibitors like this compound offer the advantage of temporal control over SCD1 inhibition and are more directly translatable to a clinical setting. The liver-targeted nature of this compound also allows for the specific investigation of hepatic SCD1 function while minimizing systemic effects.

  • Genetic models, particularly knockout mice, provide a "cleaner" system for studying the complete loss of SCD1 function from development. Tissue-specific knockouts are powerful for dissecting the contribution of SCD1 in different organs to the overall metabolic phenotype. However, developmental compensation mechanisms can sometimes complicate the interpretation of results from global knockout models.

  • In vitro knockdown studies are well-suited for mechanistic studies at the cellular level, allowing for high-throughput screening and detailed investigation of signaling pathways.

References

A Comparative Review of MK-8245 and Other Stearoyl-CoA Desaturase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stearoyl-CoA desaturase (SCD) has emerged as a critical enzymatic target in the fields of metabolic diseases and oncology. As the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), its inhibition offers a promising therapeutic strategy for a variety of disorders. This guide provides a detailed comparison of MK-8245, a liver-targeted SCD inhibitor, with other notable SCD inhibitors, supported by experimental data and methodologies.

Introduction to Stearoyl-CoA Desaturase (SCD)

SCD is an enzyme embedded in the endoplasmic reticulum that is responsible for converting SFAs, such as palmitic and stearic acid, into their MUFA counterparts, palmitoleic and oleic acid, respectively. This conversion is vital for maintaining the fluidity of cell membranes, lipid signaling, and the storage of energy.[1] Increased SCD1 expression has been linked to a range of diseases, including metabolic disorders and various cancers.[2] Consequently, the development of SCD inhibitors has become an area of intense research.

A significant challenge in the development of systemic SCD inhibitors has been the occurrence of adverse effects, such as dry skin and eye conditions. This is attributed to the essential role of SCD-derived lipids in lubrication.[3] To overcome this, liver-targeted inhibitors like this compound have been designed to selectively act on the liver, the primary site for therapeutic efficacy in metabolic diseases, while minimizing exposure to other tissues.[3]

Data Presentation: A Comparative Analysis of SCD Inhibitors

The following tables summarize the quantitative data for this compound and other key SCD inhibitors, providing a clear comparison of their potency and efficacy.

Inhibitor Target IC50 (nM) Species Reference
This compound SCD11Human[4]
SCD13Rat[4]
SCD13Mouse[4]
A-939572 mSCD1<4Mouse
hSCD137Human
MF-438 rSCD12.3Rat
CVT-11127 SCD--
Aramchol SCD1-Human[5]
Inhibitor Model Dose Effect Reference
This compound Diet-induced obese mice-Improved glucose homeostasis[4]
A-939572 Tumor-bearing mice10 mg/kg, oral, twice dailyInhibition of fatty acid desaturation and tumor growth[6]
MF-438 Mice-ED50 of 1-3 mg/kg for liver SCD activity inhibition
Aramchol NASH patients (Phase 3)300mg BIDHistological fibrosis improvement[5]

Table 2: In Vivo Efficacy of SCD Inhibitors. This table presents the effective dose (ED50) and observed effects of SCD inhibitors in various in vivo models and clinical trials.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to characterize SCD inhibitors.

SCD1 Enzymatic Assay (Microsomal)

This assay is designed to measure the direct inhibitory effect of a compound on the SCD1 enzyme activity in a cell-free system.

  • Preparation of Microsomes: Liver microsomes, which are rich in SCD1, are prepared from rats or other relevant species.

  • Reaction Mixture: The reaction buffer typically contains the microsomal protein, a fatty acid substrate (e.g., [14C]-stearic acid), and co-factors such as NADH.

  • Incubation: The test inhibitor, at varying concentrations, is pre-incubated with the microsomes before the addition of the substrate to initiate the reaction. The mixture is then incubated at 37°C.

  • Lipid Extraction and Analysis: The reaction is stopped, and total lipids are extracted. The conversion of the radiolabeled saturated fatty acid to its monounsaturated counterpart is quantified using techniques like thin-layer chromatography (TLC) followed by autoradiography or liquid scintillation counting.[7]

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based SCD1 Activity Assay (HepG2 cells)

This assay assesses the ability of a compound to inhibit SCD1 activity within a cellular context.

  • Cell Culture: Human hepatoma (HepG2) cells, which endogenously express SCD1, are cultured to confluence in 96-well plates.[8]

  • Inhibitor Treatment: Cells are treated with the SCD1 inhibitor at various concentrations for a defined period.

  • Substrate Incubation: A labeled saturated fatty acid, such as [14C]-stearic acid, is added to the cell culture medium and incubated for several hours to allow for cellular uptake and metabolism.[8]

  • Lipid Extraction and Analysis: The cells are harvested, and total lipids are extracted. The ratio of the labeled monounsaturated fatty acid product to the saturated fatty acid substrate is determined using TLC and autoradiography.[8]

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of the desaturation index (e.g., [14C]-oleic acid / ([14C]-oleic acid + [14C]-stearic acid)).[8]

In Vivo Pharmacodynamic Mouse Model

This model is used to evaluate the in vivo efficacy of an SCD inhibitor by measuring its effect on the desaturation index in a living organism.

  • Animal Model: Diet-induced obese mice or other relevant rodent models are often used.[9]

  • Drug Administration: The SCD inhibitor is administered orally or via another appropriate route at different dose levels.

  • Tissue/Plasma Collection: At a specified time after dosing, blood and/or liver tissue samples are collected.

  • Lipid Analysis: Lipids are extracted from the plasma or tissue homogenates. The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of monounsaturated to saturated fatty acids (e.g., oleic acid/stearic acid ratio), which serves as a biomarker of SCD1 activity.[6]

  • Data Analysis: The dose-dependent reduction in the desaturation index is used to determine the in vivo potency (ED50) of the inhibitor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for SCD inhibitor evaluation.

SCD1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects SREBP1c SREBP-1c SCD1 SCD1 Gene Expression SREBP1c->SCD1 activates LXR LXR LXR->SREBP1c activates PPARa PPARα PPARa->SCD1 regulates MUFA ↑ Monounsaturated Fatty Acids (Oleate, Palmitoleate) SCD1->MUFA Akt_Pathway Akt Signaling SCD1->Akt_Pathway activates AMPK_Pathway AMPK Signaling SCD1->AMPK_Pathway inhibits Wnt_Pathway Wnt/β-catenin Signaling SCD1->Wnt_Pathway activates Lipogenesis ↑ Lipogenesis MUFA->Lipogenesis Cancer_Progression Cancer Cell Proliferation & Survival Akt_Pathway->Cancer_Progression AMPK_Pathway->Cancer_Progression inhibits Wnt_Pathway->Cancer_Progression

SCD1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay SCD1 Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based SCD1 Assay (Cellular Potency) Enzymatic_Assay->Cell_Assay PK_Study Pharmacokinetic Studies (Rodent Models) Cell_Assay->PK_Study PD_Study Pharmacodynamic Studies (Desaturation Index) PK_Study->PD_Study Efficacy_Model Disease Models (e.g., DIO mice, Xenografts) PD_Study->Efficacy_Model

SCD Inhibitor Evaluation Workflow

Conclusion

The landscape of SCD inhibitors is rapidly evolving, with a clear progression towards liver-targeted approaches to mitigate the side effects associated with systemic inhibition. This compound stands out as a potent, liver-selective SCD inhibitor with demonstrated preclinical efficacy in metabolic disease models.[4] While clinical data for this compound remains somewhat limited in the public domain, its development highlights a key strategy in this therapeutic area.[10][11] Other inhibitors such as A-939572 and MF-438 have shown significant potency in preclinical studies, particularly in the context of oncology.[12] Aramchol, acting through the downregulation of SCD1, has shown promising results in late-stage clinical trials for NASH, further validating SCD1 as a therapeutic target.[5]

The choice of an SCD inhibitor for research or therapeutic development will depend on the specific application, with systemic inhibitors potentially being more suited for oncology and liver-targeted inhibitors for metabolic disorders. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this exciting and expanding field.

References

A Comparative Analysis of the Therapeutic Windows of SCD1 Inhibitors: MK-8245 vs. MF-438

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, safety, and therapeutic potential of two prominent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

This guide provides a comprehensive comparison of MK-8245 and MF-438, two potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in various metabolic diseases and cancer. This analysis is based on available preclinical and clinical data, focusing on aspects crucial for assessing their therapeutic windows: efficacy, safety, and pharmacokinetic profiles.

Executive Summary

This compound, a liver-targeted SCD1 inhibitor, was strategically designed to offer an improved therapeutic window over systemic inhibitors like MF-438. By concentrating its action in the liver, this compound aims to maximize therapeutic benefits for metabolic diseases such as type 2 diabetes and dyslipidemia, while minimizing the characteristic adverse effects of systemic SCD1 inhibition, notably in the skin and eyes. Preclinical data and early clinical findings for this compound suggest a favorable safety profile. MF-438, a potent and orally bioavailable SCD1 inhibitor, has been extensively used as a research tool in various preclinical models, particularly in oncology. While effective in these models, its systemic distribution is associated with side effects observed in animal studies. A direct quantitative comparison of the therapeutic windows is challenging due to the limited availability of head-to-head toxicity data (e.g., LD50, NOAEL). However, the design rationale and available data suggest a wider therapeutic window for the liver-targeted this compound in the context of chronic metabolic diseases.

Data Presentation: A Comparative Overview

ParameterThis compoundMF-438Reference
Target Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA Desaturase 1 (SCD1)[1][2]
Mechanism of Action Inhibition of the conversion of saturated fatty acids to monounsaturated fatty acids.Inhibition of the conversion of saturated fatty acids to monounsaturated fatty acids.[3]
Potency (IC50) ~1 nM (human SCD1), 3 nM (rat/mouse SCD1)2.3 nM (rat SCD1)[1][2]
Key Feature Liver-targetedSystemic distribution[4][5]
Therapeutic Area (Primary) Type 2 Diabetes, DyslipidemiaResearch tool (preclinical), potential for oncology[4][6]
Reported Efficacy Dose-dependent improvement in glucose clearance (ED50 of 7 mg/kg in eDIO mice). Prevention of body weight gain and reduction of liver triglycerides in chronic eDIO mouse study (20 mg/kg bid).ED50 between 1 and 3 mg/kg in a mouse model. Reduces spheroid formation in NSCLC cells.[2][7]
Reported Adverse Effects No severe adverse events reported in Phase I clinical trials for Type 2 diabetes. Designed to avoid skin and eye toxicities.Minor side effects in mice including increased eye discharge and hair loss.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

SCD1 Signaling Pathway

SCD1_Pathway Simplified SCD1 Signaling Pathway SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 (Stearoyl-CoA Desaturase 1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) SCD1->MUFA Lipid_Synthesis Triglyceride & Cholesterol Ester Synthesis MUFA->Lipid_Synthesis Membrane Membrane Fluidity & Signaling MUFA->Membrane Inhibitors SCD1 Inhibitors (this compound, MF-438) Inhibitors->SCD1 Metabolic_Disease Metabolic Diseases (Obesity, T2D, NAFLD) Lipid_Synthesis->Metabolic_Disease Cancer Cancer Cell Proliferation & Survival Membrane->Cancer

Caption: Simplified diagram of the SCD1 signaling pathway and the point of intervention for this compound and MF-438.

Experimental Workflow for In Vivo Efficacy Assessment

In_Vivo_Workflow General In Vivo Efficacy Workflow cluster_model Disease Model Induction DIO Diet-Induced Obesity (for this compound) Treatment Treatment Administration (Vehicle, this compound, or MF-438) DIO->Treatment Xenograft Cancer Cell Xenograft (for MF-438) Xenograft->Treatment Monitoring Monitoring (Body Weight, Tumor Volume, Blood Glucose, etc.) Treatment->Monitoring Endpoint Endpoint Analysis (Tissue Collection, Biomarker Analysis) Monitoring->Endpoint

References

A Comparative Guide to Stearoyl-CoA Desaturase (SCD) Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Stearoyl-CoA Desaturase (SCD) inhibitors, supported by experimental data. SCD, a key enzyme in lipid metabolism, has emerged as a significant therapeutic target in oncology, metabolic diseases, and neurodegenerative disorders. This document summarizes quantitative efficacy data, details key experimental protocols for inhibitor evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to SCD Inhibition

Stearoyl-CoA desaturase (SCD) is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting saturated fatty acids (SFAs) like palmitic acid (16:0) and stearic acid (18:0) into palmitoleic acid (16:1) and oleic acid (18:1), respectively.[1] This process is crucial for maintaining cellular membrane fluidity, lipid signaling, and energy storage.[2]

In various diseases, notably cancer, SCD is often overexpressed.[3] This upregulation helps cancer cells manage the toxic buildup of SFAs, supports oncogenic signaling pathways, and promotes cell proliferation and survival.[3][4] Consequently, inhibiting SCD activity has become a promising therapeutic strategy. SCD inhibitors block the synthesis of MUFAs, leading to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress, lipotoxicity, and ultimately, apoptosis in cancer cells.[2][3]

Comparative Efficacy of SCD Inhibitors

The efficacy of SCD inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize publicly available data for several prominent SCD inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell line, and species of the enzyme used.

Table 1: In Vitro Efficacy of SCD Inhibitors (IC50 Values)
InhibitorTarget SpeciesAssay TypeIC50 (nM)Reference
A939572 Mouse SCD1Enzymatic<4[1]
Human SCD1Enzymatic37[1]
Human (FaDu cells)Desaturation Index~4[5]
CAY10566 Mouse SCD1Enzymatic4.5[1]
Human SCD1Enzymatic26[1]
Human (HepG2 cells)Cellular Activity7.9[1]
Human (PANC-1 cells)Cell Viability142.4[6]
MK-8245 Human SCD1Enzymatic1[4]
Rat SCD1Enzymatic3[4]
Mouse SCD1Enzymatic3[4]
SSI-4 Human SCD1Enzymatic1.9[7]
Xenon-45 Human (H2122 cells)Cell Viability95[8]
Sterculic acid Δ9 DesaturaseEnzymatic900[1]
YTX-465 Yeast Ole1Enzymatic39[1]
Human SCD1Enzymatic30,400[1]
Compound 68 Human (HepG2 cells)Cellular Activity1[7][9]
SCD1 inhibitor-1 Recombinant Human SCD1Enzymatic8.8[1]
Table 2: In Vivo Efficacy and Observations for Select SCD Inhibitors
InhibitorModel SystemKey FindingsReference
A939572 A549 lung cancer xenograftAttenuated tumor growth.[10]
ccRCC subcutaneous xenograftsIn combination with temsirolimus, synergistically inhibited tumor growth.[11]
CAY10566 Glioblastoma mouse modelSignificantly blocked tumor growth and improved survival.[12]
Compound 68 Mice on high-fat diet (4 weeks)24% reduction in body weight gain; improved metabolic profile.[7][9]
Mice (acute dosing)Dose-dependent decrease in liver SCD activity index (ED50 of 0.3 mg/kg).[7][9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and evaluation processes, the following diagrams illustrate the core signaling pathway affected by SCD inhibition and a typical experimental workflow for assessing inhibitor efficacy.

SCD_Inhibition_Pathway cluster_Metabolism Cellular Metabolism cluster_Inhibition Pharmacological Intervention cluster_Downstream Downstream Cellular Effects SFA Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion SFA_accum ↑ Saturated Fatty Acids MUFA_dep ↓ Monounsaturated Fatty Acids Inhibitor SCD Inhibitor Inhibitor->SCD1 Blocks activity ER_Stress ER Stress & Lipotoxicity SFA_accum->ER_Stress Proliferation ↓ Cell Proliferation & Survival MUFA_dep->Proliferation Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis

Caption: Mechanism of SCD inhibitor action and its downstream cellular consequences.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Efficacy Assays cluster_in_vivo In Vivo Validation start Cancer Cell Lines treatment Treat with SCD Inhibitor (Dose-Response) start->treatment scd_activity SCD Activity Assay (Radiolabeled FA Conversion) treatment->scd_activity Measure enzyme inhibition cell_viability Cell Viability Assay (MTT / Proliferation) treatment->cell_viability Assess cytotoxicity lipid_analysis Lipid Profile Analysis (GC-MS / LC-MS) treatment->lipid_analysis Confirm FA ratio change xenograft Establish Tumor Xenograft Model (e.g., in nude mice) cell_viability->xenograft Proceed with potent compounds animal_treatment Administer SCD Inhibitor xenograft->animal_treatment tumor_measurement Monitor Tumor Volume & Animal Weight animal_treatment->tumor_measurement end Endpoint Analysis: Tumor Histology (IHC) Biomarker Analysis tumor_measurement->end

Caption: A typical experimental workflow for evaluating SCD inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of SCD inhibitor efficacy. Below are protocols for key experiments.

SCD Activity Assay (Whole-Cell Radiolabeled Fatty Acid Conversion)

This assay directly measures the enzymatic activity of SCD within intact cells by tracking the conversion of a radiolabeled SFA to a MUFA.

Materials:

  • Cancer cell line of interest (e.g., HepG2, U2OS, SW480).

  • Complete cell culture medium.

  • SCD inhibitor stock solution (in DMSO).

  • [¹⁴C]-stearic acid.

  • Phosphate-Buffered Saline (PBS).

  • Lipid extraction solvents (e.g., Bligh & Dyer method).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with an online radioisotope detector.

Procedure:

  • Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach desired confluency (typically 70-80%).

  • Inhibitor Treatment: Treat cells with various concentrations of the SCD inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).[13]

  • Radiolabeling: Following inhibitor incubation, add [¹⁴C]-stearic acid to the culture medium (e.g., at a final concentration of 3 µM) and incubate for 4-6 hours at 37°C.[13][14]

  • Cell Harvesting and Lipid Extraction: Wash cells with ice-cold PBS, then harvest. Extract total lipids using a standard method like the Bligh and Dyer procedure.[13]

  • Saponification and Esterification: Saponify and esterify the extracted lipids to convert fatty acids into fatty acid methyl esters (FAMEs).[13]

  • Analysis: Separate the radiolabeled FAMEs (stearic and oleic acid) using RP-HPLC. Quantify the radioactivity of each peak using an online radioisotope detector.[13]

  • Calculation: Determine SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity of [¹⁴C]-stearic acid and [¹⁴C]-oleic acid.

    • SCD Activity (%) = ([¹⁴C] Oleic Acid Counts / ([¹⁴C] Stearic Acid Counts + [¹⁴C] Oleic Acid Counts)) * 100

  • Data Interpretation: Plot the SCD activity against the inhibitor concentration to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an SCD inhibitor.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, PANC-1).

  • 96-well culture plates.

  • Complete cell culture medium.

  • SCD inhibitor stock solution (in DMSO).

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells per well) and allow them to attach overnight.[15]

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the SCD inhibitor. Include a DMSO-only control. Incubate for the desired duration (e.g., 48, 72, or 120 hours).[6][16]

  • MTT Addition: After the treatment period, remove the medium and add MTT solution (diluted in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[6][16]

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[6][16]

  • Absorbance Measurement: Measure the optical density (absorbance) of the purple solution at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the viability against inhibitor concentration to determine the IC50 value for cytotoxicity.

Fatty Acid Composition Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

This method quantifies the relative amounts of different fatty acids within a cell, allowing for the direct measurement of the SFA to MUFA ratio, a key indicator of SCD activity.

Materials:

  • Treated and control cell pellets.

  • Methanol and Chloroform for lipid extraction.

  • Internal standard (e.g., a fatty acid not typically found in the cells).

  • Transesterification reagent (e.g., methanolic HCl).

  • Hexane.

  • GC-MS system with a suitable capillary column.

Procedure:

  • Sample Preparation: Harvest cells treated with the SCD inhibitor and a vehicle control.

  • Lipid Extraction: Perform a lipid extraction from the cell pellets using a modified Bligh & Dyer method.[6]

  • Transesterification: Convert the fatty acids in the lipid extract to their more volatile FAMEs by heating with a transesterification reagent.

  • FAME Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.

  • Data Analysis: Identify the peaks corresponding to palmitic acid (16:0), palmitoleic acid (16:1), stearic acid (18:0), and oleic acid (18:1). Calculate the desaturation indices: the ratio of product to substrate (e.g., 18:1/18:0). A decrease in this ratio in inhibitor-treated cells compared to controls indicates effective SCD inhibition.[17]

References

Safety Operating Guide

Navigating the Disposal of MK-8245: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the research-grade compound MK-8245 is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

As a novel research compound, specific disposal protocols for this compound are often not widely published. However, by adhering to established principles of hazardous waste management for laboratory chemicals, a safe and effective disposal plan can be executed. The primary route of disposal will be through a licensed hazardous waste management service, ensuring compliance with local, state, and federal regulations.

Immediate Safety and Handling Considerations

Prior to any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound is not readily found, your supplier is obligated to provide one. This document will contain the most accurate and detailed information regarding the hazards, handling, and disposal of the compound. In the absence of a specific SDS, the precautionary principle dictates treating this compound as a hazardous substance.

Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (such as nitrile or neoprene)

  • A lab coat

All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Unused or Expired this compound

Unused or expired solid this compound should be disposed of in its original container, if possible. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound. It should then be transferred to a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.

Disposal of this compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires careful consideration of both the compound and the solvent.

General Guidelines for Solvent-Based Solutions:

  • Do not dispose of down the drain. Organic solvent solutions are not suitable for sewer disposal.

  • Collect in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the solvent (e.g., a polyethylene carboy for many organic solvents).

  • Label the waste container clearly. The label must include "Hazardous Waste," the full name of the solvent (e.g., "Dimethyl Sulfoxide"), and the solute ("this compound"), along with an approximate concentration.

  • Segregate from other waste streams. Keep organic solvent waste separate from aqueous waste, acids, and bases.

The following table summarizes the disposal considerations for common formulations:

FormulationDisposal ContainerWaste Stream SegregationKey Considerations
Solid this compound Original, labeled container or a sealed, labeled waste vial.Solid Chemical WasteTreat as a potent, biologically active compound.
This compound in DMSO Labeled, sealed, and compatible solvent waste container.Non-halogenated Organic Solvent WasteDMSO is combustible and should be incinerated by a licensed waste disposal facility.
Aqueous Solutions Labeled, sealed, and compatible aqueous waste container.Aqueous WasteWhile this compound has low aqueous solubility, any solutions should still be treated as chemical waste.

Decontamination and Disposal of Labware

All labware that has come into contact with this compound, such as pipette tips, vials, and flasks, should be considered contaminated.

  • Solid Waste: Disposable items like pipette tips and empty vials should be collected in a designated, labeled container for solid chemical waste. This container should be lined with a chemically resistant bag.

  • Reusable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (one in which this compound is soluble, like DMSO or ethanol) into the appropriate hazardous waste container. Following this initial rinse, the glassware can typically be washed using standard laboratory procedures.

Experimental Protocols for Waste Neutralization

Currently, there are no established and verified protocols for the in-lab neutralization or deactivation of this compound. Therefore, attempting to chemically treat the waste in the laboratory is not recommended. The most reliable method of disposal is through a certified hazardous waste management company that utilizes high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

MK8245_Disposal_Workflow cluster_start Waste Identification cluster_form Determine Physical Form cluster_solid Solid Waste Procedure cluster_solution Solution Waste Procedure cluster_labware Labware Decontamination & Disposal cluster_final Final Disposal start Identify this compound Waste is_solid Solid this compound? start->is_solid is_solution This compound Solution? start->is_solution is_labware Contaminated Labware? start->is_labware solid_proc 1. Place in original or labeled, sealed container. 2. Label as 'Hazardous Waste - this compound'. 3. Transfer to Solid Chemical Waste Accumulation Area. is_solid->solid_proc Yes is_organic Organic or Aqueous Solvent? is_solution->is_organic Yes is_disposable Disposable or Reusable? is_labware->is_disposable Yes final_disposal Arrange for pickup by a licensed Hazardous Waste Management Service for incineration. solid_proc->final_disposal organic_proc 1. Collect in a labeled, compatible NON-HALOGENATED ORGANIC waste container. 2. Include 'this compound' and solvent name on the label. is_organic->organic_proc Organic (e.g., DMSO) aqueous_proc 1. Collect in a labeled, compatible AQUEOUS waste container. 2. Include 'this compound' on the label. is_organic->aqueous_proc Aqueous organic_proc->final_disposal aqueous_proc->final_disposal disposable_proc 1. Place in a designated, labeled SOLID CHEMICAL WASTE container. 2. Seal container when full. is_disposable->disposable_proc Disposable reusable_proc 1. Rinse with a suitable solvent into the appropriate liquid waste container. 2. Wash according to standard lab procedure. is_disposable->reusable_proc Reusable disposable_proc->final_disposal

This compound Disposal Decision Workflow

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and its associated waste, thereby protecting personnel and the environment. Always prioritize consulting the official Safety Data Sheet and your institution's Environmental Health and Safety (EH&S) department for the most current and specific guidance.

Personal protective equipment for handling MK-8245

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent, liver-targeted stearoyl-CoA desaturase (SCD) inhibitor, MK-8245. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity when working with this compound.

Summary of Key Safety Data

A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes essential quantitative data.

PropertyValue
CAS Number 1030612-90-8[1][2][3]
Molecular Formula C₁₇H₁₆BrFN₆O₄[1]
Molecular Weight 467.25 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO and DMF[1]
Storage Temperature Store at -20°C for the short term and -80°C for the long term.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to minimize exposure risk. The following flowchart outlines the decision-making process for PPE selection based on the experimental procedure.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Levels Start Start: Handling this compound Assess_Procedure Assess Experimental Procedure (e.g., weighing, dissolution, administration) Start->Assess_Procedure Standard_PPE Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat Assess_Procedure->Standard_PPE Low potential for aerosolization (e.g., handling sealed containers) Enhanced_PPE Enhanced PPE: - Standard PPE plus: - Chemical splash goggles - Double gloving - Chemical-resistant apron Assess_Procedure->Enhanced_PPE Moderate potential for splashes (e.g., preparing solutions) High_Containment_PPE High-Containment PPE: - Enhanced PPE plus: - Respirator (e.g., N95 or higher) - Work in a certified chemical fume hood Assess_Procedure->High_Containment_PPE High potential for aerosolization or handling large quantities (e.g., weighing powder, sonicating) End End Standard_PPE->End Proceed with experiment Enhanced_PPE->End Proceed with experiment High_Containment_PPE->End Proceed with experiment

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.
  • Verify that the safety shower and eyewash station are accessible and operational.
  • Prepare all necessary equipment (e.g., weigh paper, spatulas, vials, solvents) and place them within the containment area.

2. Weighing the Compound:

  • Don appropriate PPE as determined by the risk assessment (minimum of a lab coat, nitrile gloves, and safety glasses). For weighing powder, enhanced or high-containment PPE is recommended.
  • Carefully transfer the desired amount of this compound powder from the stock container to weigh paper using a clean spatula.
  • Minimize the creation of dust.
  • Record the weight and securely close the stock container.

3. Dissolution:

  • Place the weigh paper with the compound into a suitable container (e.g., vial or flask).
  • Add the desired solvent (e.g., DMSO) dropwise to the powder to avoid splashing.
  • Gently swirl or vortex the container to fully dissolve the compound. If necessary, use a sonicator within the fume hood.

4. Administration (In Vitro/In Vivo):

  • When adding the dissolved compound to cell cultures or preparing for in vivo administration, handle all solutions within a biological safety cabinet or fume hood.
  • Use appropriate precision dispensing tools (e.g., calibrated pipettes) to minimize aerosol generation.

5. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
  • Dispose of all contaminated waste according to the disposal plan.
  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental and personal safety. The following diagram outlines the correct disposal pathway for waste generated during the handling of this compound.

Disposal_Plan This compound: Waste Disposal Plan cluster_waste Waste Generation cluster_streams Waste Segregation cluster_disposal Final Disposal Waste_Generation Waste Generated from This compound Handling Solid_Waste Contaminated Solid Waste (gloves, weigh paper, pipette tips) Waste_Generation->Solid_Waste Liquid_Waste Unused/Expired Solutions Waste_Generation->Liquid_Waste Sharps_Waste Contaminated Sharps (needles, syringes) Waste_Generation->Sharps_Waste Hazardous_Waste_Container Labeled Hazardous Chemical Waste Container Solid_Waste->Hazardous_Waste_Container Liquid_Waste->Hazardous_Waste_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EH_S_Pickup Arrange for Pickup by Environmental Health & Safety Hazardous_Waste_Container->EH_S_Pickup Sharps_Container->EH_S_Pickup

Caption: Waste disposal plan for this compound.

By implementing these safety protocols, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.